1-(1,2,4-Oxadiazol-5-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1,2,4-oxadiazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c1-3(7)4-5-2-6-8-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRLBOFKWANQLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=NO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301302054 | |
| Record name | 1-(1,2,4-Oxadiazol-5-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301302054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185445-01-6 | |
| Record name | 1-(1,2,4-Oxadiazol-5-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185445-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,2,4-Oxadiazol-5-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301302054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
chemical and physical properties of 1-(1,2,4-oxadiazol-5-yl)ethanone
An In-depth Technical Guide to the Chemical and Physical Properties of 1-(1,2,4-Oxadiazol-5-yl)ethanone
Foreword: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold
To the discerning researcher in drug development, a heterocyclic scaffold is not merely a collection of atoms; it is a strategic tool. The 1,2,4-oxadiazole ring is a prime example of such a tool, valued for its exceptional versatility and robust physicochemical profile. First synthesized in 1884, this five-membered heterocycle has garnered significant attention in medicinal chemistry, primarily for its role as a bioisostere for amide and ester functionalities.[1] This bioisosterism is critical, as it allows for the modification of a drug candidate's properties—such as metabolic stability, solubility, and receptor binding affinity—without drastically altering its core pharmacophoric elements. The thermal and chemical resistance of the oxadiazole ring often contributes to enhanced metabolic stability in biological systems.[2]
This guide provides a focused, in-depth analysis of a specific, fundamental building block: 1-(1,2,4-oxadiazol-5-yl)ethanone . We will move beyond a simple recitation of data, instead providing a causal exploration of its properties, synthesis, and reactivity. The insights herein are designed to empower researchers to leverage this molecule's full potential in the rational design of next-generation therapeutics.
Core Molecular & Physical Characteristics
1-(1,2,4-Oxadiazol-5-yl)ethanone (CAS No. 185445-01-6) is a foundational building block for more complex derivatives.[3] Its core properties are summarized below. While experimentally determined physical data such as melting and boiling points are not extensively reported in the literature, its fundamental computed properties provide a reliable baseline for experimental design.
Table 1: Chemical Identity and Computed Physical Properties
| Property | Value | Source |
| CAS Number | 185445-01-6 | [3] |
| Molecular Formula | C₄H₄N₂O₂ | [3] |
| Molecular Weight | 112.09 g/mol | [3] |
| IUPAC Name | 1-(1,2,4-oxadiazol-5-yl)ethan-1-one | [3] |
| Canonical SMILES | CC(=O)C1=NC=NO1 | [3] |
| InChI Key | NLRLBOFKWANQLW-UHFFFAOYSA-N | [3] |
| Topological Polar Surface Area | 56.0 Ų | [4] |
| Predicted XLogP3 | -0.2 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 1 | [4] |
Structural Visualization
The planarity and electronic distribution of the 1,2,4-oxadiazole ring are central to its function as a stable scaffold. The acetyl group at the C5 position introduces a key handle for further synthetic elaboration.
Caption: 2D structure of 1-(1,2,4-oxadiazol-5-yl)ethanone.
Synthesis Pathway: The Amidoxime Route
The most prevalent and reliable method for constructing the 3,5-disubstituted 1,2,4-oxadiazole core is the condensation of an amidoxime with a carboxylic acid or an activated acid derivative, followed by cyclodehydration.[5] This "[4+1]" approach, where four atoms originate from the amidoxime and one from the acid, is highly modular, allowing for diverse substitutions at both the C3 and C5 positions.
Rationale for Method Selection
The amidoxime pathway is favored in research and process development for several key reasons:
-
High Convergence: It brings together two readily available fragments late in the synthesis, maximizing efficiency.
-
Versatility: A wide variety of amidoximes and carboxylic acids are commercially available or easily synthesized, enabling access to large chemical libraries.
-
Predictability: The reaction mechanism is well-understood, generally providing clean products with predictable regiochemistry. The substituent from the amidoxime populates the C3 position, while the substituent from the carboxylic acid occupies the C5 position.
General Synthesis Workflow
The synthesis of 1-(1,2,4-oxadiazol-5-yl)ethanone would logically proceed via the reaction of an unsubstituted amidoxime (formamidoxime) with pyruvic acid (or an activated derivative). However, formamidoxime is unstable. A more practical laboratory synthesis involves using acetamidoxime and a carboxylate equivalent that ultimately yields the unsubstituted C3 position, though this is a more complex, multi-step process. For the purpose of this guide, we will illustrate the general, more common workflow for a 3,5-disubstituted analogue, which is directly applicable to a wide range of discovery projects.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. mdpi.com [mdpi.com]
- 3. 185445-01-6 | 1-(1,2,4-Oxadiazol-5-yl)ethanone - AiFChem [aifchem.com]
- 4. echemi.com [echemi.com]
- 5. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
mechanism of formation for 1-(1,2,4-oxadiazol-5-yl)ethanone
Title: Mechanism of Formation for 1-(1,2,4-Oxadiazol-5-yl)ethanone: A Comprehensive Technical Guide
Executive Summary & Chemical Context
1-(1,2,4-Oxadiazol-5-yl)ethanone is a highly valuable heterocyclic building block in medicinal chemistry and drug discovery[1]. The 1,2,4-oxadiazole core frequently serves as a robust bioisostere for esters and amides, conferring enhanced metabolic stability, improved cell permeability, and altered hydrogen-bonding profiles without sacrificing target affinity[2].
Structurally, 1-(1,2,4-oxadiazol-5-yl)ethanone features an acetyl group (-C(=O)CH3) directly attached to the C5 position of the oxadiazole ring. Because the C5 atom of a 1,2,4-oxadiazole is derived exclusively from the carboxylic acid precursor during standard amidoxime condensation, the synthesis of this specific molecule requires an acylating agent that provides a 2-oxopropanoyl (pyruvoyl) equivalent[3].
Retrosynthetic Analysis & Mechanistic Pathways
The classical and most reliable method for constructing the 1,2,4-oxadiazole ring is the condensation of an amidoxime (N'-hydroxyimidamide) with a carboxylic acid or its activated derivative[4].
For 1-(1,2,4-oxadiazol-5-yl)ethanone, two primary synthetic strategies are employed to overcome the inherent instability of α -keto acids during harsh coupling conditions:
-
Strategy A (Direct Pyruvate Condensation): Direct coupling of an amidoxime with ethyl pyruvate or pyruvic acid using a mild, non-epimerizing coupling agent like Propylphosphonic anhydride (T3P)[5].
-
Strategy B (Lactic Acid Coupling & Oxidation): A two-step sequence involving the coupling of an amidoxime with lactic acid to form 1-(1,2,4-oxadiazol-5-yl)ethanol, followed by a controlled oxidation (e.g., Dess-Martin Periodinane) to yield the final ketone.
Mechanistic Causality: The formation proceeds via a two-stage mechanism. First, the amidoxime undergoes O-acylation. The hydroxyl oxygen of the amidoxime acts as a nucleophile, attacking the activated carbonyl carbon of the pyruvic/lactic acid derivative. This forms an O-acyl amidoxime intermediate. Second, thermally driven intramolecular cyclodehydration occurs. The primary amine nitrogen attacks the newly formed ester/amide carbonyl, followed by the elimination of water, driving the formation of the aromatic 1,2,4-oxadiazole system[2].
Mechanistic pathway of 1,2,4-oxadiazole formation via O-acylation and cyclodehydration.
Experimental Protocols: Self-Validating Systems
To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. In-process controls (e.g., LC-MS monitoring) are critical because the O-acyl amidoxime intermediate can sometimes be isolated prematurely if the cyclization temperature is insufficient.
Protocol A: One-Pot Synthesis using T3P (Propylphosphonic Anhydride)
Causality for Reagent Selection: T3P is selected over traditional acid chlorides (like pyruvoyl chloride, which is prone to polymerization) or carbodiimides (like EDC, which can cause side reactions with α -keto acids). T3P acts as both a mild coupling agent for the O-acylation and a potent dehydrating agent that facilitates the subsequent cyclization in a single pot[5].
-
Activation: Dissolve pyruvic acid (1.1 eq) and the desired amidoxime (1.0 eq) in anhydrous Ethyl Acetate (EtOAc) or DMF (0.2 M concentration).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0 °C. The base neutralizes the acidic byproducts of T3P and activates the amidoxime.
-
Coupling: Add T3P (50% solution in EtOAc, 2.0 eq) dropwise. Stir at room temperature for 2 hours.
-
Validation Check: Aliquot analysis by LC-MS should confirm >95% conversion to the O-acyl amidoxime mass. Do not proceed to heating until this mass is dominant.
-
-
Cyclization: Heat the reaction mixture to 80–110 °C (depending on solvent) for 12–16 hours.
-
Workup: Cool to room temperature, wash with saturated NaHCO3, then brine. T3P byproducts are highly water-soluble, ensuring a clean organic phase. Dry over Na2SO4, concentrate, and purify via flash chromatography.
Protocol B: The Lactic Acid Oxidation Route
Causality for Reagent Selection: When dealing with highly functionalized or sensitive amidoximes, pyruvic acid may undergo decarboxylation. Lactic acid is highly stable. The resulting secondary alcohol is easily oxidized to the target acetyl group without stressing the heterocyclic core.
-
Coupling & Cyclization: React the amidoxime with lactic acid using EDC·HCl and HOBt in DMF, followed by heating to 100 °C to yield 1-(1,2,4-oxadiazol-5-yl)ethanol.
-
Oxidation: Dissolve the intermediate in anhydrous Dichloromethane (DCM). Add Dess-Martin Periodinane (DMP) (1.5 eq) at 0 °C.
-
Reaction: Stir at room temperature for 3 hours.
-
Validation Check: TLC (Hexane/EtOAc 7:3) will show the complete disappearance of the polar alcohol spot and the appearance of the less polar ketone.
-
-
Quench: Quench with a 1:1 mixture of saturated Na2S2O3 and NaHCO3 to destroy excess oxidant. Extract with DCM, dry, and concentrate.
Experimental workflow for the two-step lactic acid oxidation route.
Quantitative Data: Optimization of Reaction Conditions
The choice of coupling agent and solvent drastically impacts the yield of the 1,2,4-oxadiazole core[3]. The table below synthesizes quantitative optimization data for the direct condensation of amidoximes with pyruvic acid derivatives.
| Coupling Agent / Activator | Solvent | Temp (°C) | Time (h) | Average Yield (%) | Mechanistic Notes |
| EDC·HCl / HOBt | DMF | 100 | 16 | 45 - 55 | Moderate yield; α -keto acid degradation observed. |
| CDI (Carbonyldiimidazole) | THF / Toluene | 110 | 12 | 60 - 70 | Requires solvent swap (THF for coupling, Toluene for cyclization). |
| T3P (Propylphosphonic anhydride) | EtOAc / DMF | 80 - 110 | 14 | 80 - 92 | Optimal; acts as both coupling and dehydrating agent. |
| Ethyl Pyruvate (Neat / Base) | EtOH / NaOEt | 85 | 8 | 35 - 50 | Classic method; low yield due to competing side reactions. |
Conclusion
The synthesis of 1-(1,2,4-oxadiazol-5-yl)ethanone requires precise control over the acylation and cyclodehydration steps due to the unique reactivity of the C5-acetyl precursor. Utilizing T3P as a dual-purpose reagent offers the most streamlined and high-yielding direct route, while the lactic acid oxidation pathway provides a robust fallback for sensitive substrates.
References
- Title: 1-(1,2,4-Oxadiazol-5-yl)
- Source: nih.
- Source: nih.
- Title: ChemInform Abstract: Propylphosphonic Anhydride (T3P®)
- Source: nih.
Sources
- 1. 1-(1,2,4-Oxadiazol-5-yl)ethanone|CAS 185445-01-6 [benchchem.com]
- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: NMR Spectroscopic Characterization of 1-(1,2,4-oxadiazol-5-yl)ethanone
Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals Compound Focus: 1-(1,2,4-oxadiazol-5-yl)ethanone (CAS: 185445-01-6)[1]
Executive Summary & Structural Logic
1-(1,2,4-oxadiazol-5-yl)ethanone, commonly referred to as 5-acetyl-1,2,4-oxadiazole, is a highly versatile heterocyclic building block. In medicinal chemistry, the 1,2,4-oxadiazole core is frequently deployed as a metabolically stable bioisostere for esters and amides[2].
Understanding the Nuclear Magnetic Resonance (NMR) profile of this compound requires a deep analysis of its electronic architecture. The 1,2,4-oxadiazole ring is profoundly electron-deficient. The presence of three electronegative heteroatoms (O1, N2, N4) creates a strong inductive ( −I ) and mesomeric ( −M ) pull, draining electron density from the carbon backbone. Furthermore, the attachment of an acetyl group at the C5 position induces significant π -polarization across the ring system[3]. This creates a highly deshielded environment that dictates the distinct chemical shifts observed in both 1 H and 13 C NMR spectra.
Quantitative NMR Data Summaries
The following tables summarize the expected chemical shifts based on the electronic environment and established Hammett substituent correlations for 1,2,4-oxadiazole derivatives[2][3].
Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment Causality & Logic |
| C3-H | 8.75 – 8.85 | Singlet (s) | 1H | Extreme Deshielding: The proton is isolated between O1 and N2. Lacking any electron-donating substituents, it bears the full brunt of the heterocycle's electron-withdrawing nature. |
| CH 3 | 2.65 – 2.75 | Singlet (s) | 3H | Moderate Deshielding: Shifted significantly downfield relative to standard aliphatic ketones (~2.1 ppm) due to the adjacent sp2 hybridized C5 and the strongly electron-withdrawing heterocycle. |
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Causality & Logic |
| C=O | 182.0 – 184.0 | Quaternary (C) | Carbonyl Resonance: Shifted slightly upfield compared to isolated aliphatic ketones due to conjugation with the oxadiazole π -system. |
| C5 | 168.0 – 172.0 | Quaternary (C) | Extreme Deshielding: Flanked by O1, N4, and the exocyclic carbonyl carbon. This trifurcated electronegative environment strips electron density[2]. |
| C3 | 158.0 – 162.0 | Methine (CH) | Heteroatom Bonding: Attached directly to O1 and N2. Highly deshielded, but less so than C5 due to the absence of the acetyl group's −M effect. |
| CH 3 | 26.0 – 28.0 | Primary (CH 3 ) | Alpha-Carbonyl Effect: Standard shift for a methyl group alpha to a conjugated carbonyl. |
Logical Workflows & Causality Diagrams
To fully grasp the relationship between the compound's structure and its spectral output, we must map the electronic effects.
Electronic effects governing the NMR chemical shifts in 1-(1,2,4-oxadiazol-5-yl)ethanone.
Self-Validating Experimental Protocols
As an application scientist, it is critical to recognize that a protocol is only as good as its built-in validation checkpoints. The following methodologies are designed to be self-correcting and self-verifying.
Protocol A: Synthesis of 1-(1,2,4-oxadiazol-5-yl)ethanone
The most robust route to 5-substituted 1,2,4-oxadiazoles is the condensation of an amidoxime with an acylating agent, followed by cyclodehydration.
Step-by-Step Methodology:
-
Nucleophilic Addition: Dissolve 1.0 equivalent of formamidoxime in anhydrous Tetrahydrofuran (THF).
-
Causality: THF is chosen because it easily dissolves the polar amidoxime while remaining inert to the acyl chloride.
-
-
Base Addition: Add 1.2 equivalents of Triethylamine (TEA) and cool the system to 0 °C.
-
Causality: TEA acts as an acid scavenger. If the HCl generated during acylation is not neutralized, it will protonate the amidoxime, destroying its nucleophilicity and halting the reaction.
-
-
Acylation: Dropwise addition of 1.0 equivalent of pyruvoyl chloride. Stir for 2 hours at room temperature to form the O-acyl amidoxime intermediate.
-
Validation Checkpoint: Perform Thin Layer Chromatography (TLC). The complete disappearance of the highly polar amidoxime spot confirms successful acylation.
-
-
Cyclodehydration: Swap the solvent to toluene and heat to reflux (110 °C) using a Dean-Stark apparatus for 12 hours.
-
Causality: Ring closure requires the elimination of water. Because this is an equilibrium process, water must be actively removed to drive the reaction forward via Le Chatelier's principle.
-
Validation Checkpoint: The reaction is self-validating. The physical collection of the theoretical volume of water in the Dean-Stark trap confirms that cyclization is complete.
-
Workflow for the synthesis and cyclodehydration of 1-(1,2,4-oxadiazol-5-yl)ethanone.
Protocol B: NMR Sample Preparation and Acquisition
To obtain research-grade spectra that accurately reflect the tables in Section 2, the acquisition parameters must account for the specific relaxation physics of the molecule.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15–20 mg (for 1 H) or 40–50 mg (for 13 C) of the purified compound in 0.6 mL of CDCl 3 .
-
Causality: CDCl 3 provides a non-polar, aprotic environment. Using a protic solvent like Methanol-d4 would cause hydrogen bonding with the carbonyl and oxadiazole nitrogens, artificially shifting the C=O and C5 signals downfield.
-
-
Referencing: Ensure the CDCl 3 contains 0.03% v/v Tetramethylsilane (TMS).
-
Validation Checkpoint: Always lock and shim to the deuterium signal, but reference the chemical shift exactly to TMS at 0.00 ppm. Relying solely on the residual CHCl 3 peak (7.26 ppm) is prone to temperature and concentration drift.
-
-
13 C Acquisition Parameters (Critical Step): Set the relaxation delay (D1) to ≥ 2.0 seconds.
-
Causality: Quaternary carbons (C5, C=O) lack attached protons, eliminating dipole-dipole relaxation pathways. This results in significantly longer longitudinal relaxation times ( T1 ). If the D1 delay is too short, these critical signals will not fully relax between pulses, causing them to integrate poorly or disappear entirely into the baseline noise.
-
References
- Benchchem. "1-(1,2,4-Oxadiazol-5-yl)ethanone | CAS 185445-01-6". Benchchem.
- ResearchGate. "13C NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives".
- National Institutes of Health (PMC). "Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents". PMC.
Sources
Crystal Structure Analysis of 1-(1,2,4-oxadiazol-5-yl)ethanone: Methodologies and Structural Insights
Executive Summary
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for esters and amides due to its improved metabolic stability and favorable physicochemical profile . Within this class, 1-(1,2,4-oxadiazol-5-yl)ethanone (also known as 5-acetyl-1,2,4-oxadiazole; C₄H₄N₂O₂) serves as a critical building block. Understanding its exact three-dimensional conformation, electron density distribution, and solid-state packing is paramount for structure-based drug design.
This whitepaper provides an in-depth, self-validating technical guide for the single-crystal X-ray diffraction (SC-XRD) analysis of 1-(1,2,4-oxadiazol-5-yl)ethanone. As a Senior Application Scientist, I have structured this guide to move beyond basic operational steps, focusing instead on the causality of crystallographic choices—from solvent thermodynamics to quantum mechanical refinement models.
Physicochemical Rationale & Structural Predictions
Before initiating crystallization, it is essential to analyze the target molecule to predict its behavior and guide experimental design. 1-(1,2,4-oxadiazol-5-yl)ethanone possesses an electron-deficient heteroaromatic ring conjugated with an acetyl group.
-
Hydrogen Bonding Profile: The molecule lacks strong classical hydrogen bond donors (no -OH or -NH groups). However, the carbonyl oxygen (O2) and ring nitrogens (N2, N4) are strong hydrogen bond acceptors. The methyl protons and the ring C3-H act as weak donors.
-
Conformational Causality: To maximize π -electron delocalization, the acetyl group strongly prefers to be coplanar with the oxadiazole ring. However, steric repulsion between the methyl group and the adjacent N4 nitrogen will likely induce a slight dihedral twist.
Packing Causality: Because strong H-bonds are absent, the crystal lattice cohesion relies on weak C–H···O/N interactions, dipole-dipole forces, and π
π stacking. Consequently, highly competitive protic solvents (like methanol) can disrupt these weak forces or form unwanted solvates. A binary aprotic solvent system is therefore mandated.Self-Validating Crystallization Protocol
To ensure absolute data integrity, the crystallization workflow must be a self-validating system where failure is caught before expensive diffractometer time is consumed.
Crystallization and X-ray diffraction workflow for 1-(1,2,4-oxadiazol-5-yl)ethanone.
Step-by-Step Methodology
Step 1: Binary Solvent Preparation Dissolve 50 mg of pure 1-(1,2,4-oxadiazol-5-yl)ethanone in 2 mL of ethyl acetate (EtOAc). EtOAc is chosen because its moderate polarity dissolves the compound without acting as a strong H-bond competitor. Add hexanes dropwise until the solution becomes slightly turbid, then add a single drop of EtOAc to clear it.
Step 2: Controlled Nucleation Cover the vial with Parafilm and puncture 2–3 small holes (needle size). Place the vial in a vibration-free environment at 20 °C. Causality: Slow evaporation over 3–5 days ensures the system remains in the metastable zone, promoting the growth of a few large, defect-free single crystals rather than a microcrystalline powder.
Step 3: Optical Validation (Quality Control) Harvest the crystals suspended in Paratone-N oil to prevent degradation. Place them under a polarized light microscope and rotate the stage 360°. Self-Validation Check: A high-quality single crystal will exhibit sharp, uniform extinction (turning completely dark) exactly every 90°. If the crystal displays a mosaic pattern or incomplete extinction, it indicates a twinned or polycrystalline matrix. Reject the sample and repeat Step 2.
Step 4: Cryo-Mounting Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm. Mount it on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream (100 K). Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations (reducing thermal ellipsoid volumes), which drastically improves the resolution of high-angle diffraction data and protects the organic crystal from radiation damage.
X-Ray Diffraction & Data Acquisition Strategy
For light-atom organic structures (containing only C, H, N, O), Copper K α radiation ( λ=1.54178 Å) is vastly superior to Molybdenum K α . Cu K α yields significantly stronger diffraction intensities, maximizing the signal-to-noise ratio at high resolution.
Step 1: Unit Cell Determination Collect initial fast frames (matrix scans) to determine the unit cell. If the cell dimensions match known polymorphs or starting materials, abort to save time.
Step 2: Full Sphere Data Collection Utilize an ω and ϕ scan strategy to collect a full sphere of data up to a resolution of 0.80 Å ( 2θ≈149∘ ). Ensure a redundancy of at least 4.0 to allow for robust empirical absorption correction.
Step 3: Integration and Self-Validation Process the raw frames using the diffractometer’s native software (e.g., APEX or CrysAlisPro). Self-Validation Check: Monitor the internal agreement factor ( Rint ). An Rint<0.05 confirms excellent crystal quality and a successful integration strategy. If Rint>0.08 , the data is compromised (likely due to ice rings or unnoticed twinning), triggering a mandatory recollection.
Structural Elucidation & Refinement Logic
Structure solution and visualization are typically managed within the Olex2 graphical interface , while the heavy mathematical lifting of the final full-matrix least-squares refinement is executed using SHELXL .
Logical progression of the crystallographic refinement for small organic molecules.
Refinement Causality:
-
Anisotropic Displacement Parameters (ADPs): All non-hydrogen atoms (C, N, O) must be refined anisotropically. This models the electron density as an ellipsoid rather than a sphere, accounting for the directional nature of chemical bonds and thermal motion.
-
Hydrogen Atom Treatment (Riding Model): X-rays scatter off electron clouds, not nuclei. Because a hydrogen atom's single electron is pulled into the covalent bond, X-ray diffraction systematically underestimates C–H bond lengths. Therefore, freely refining hydrogen positions introduces geometric errors. We apply a "riding model" (using AFIX 43 for aromatic H and AFIX 137 for the methyl group in SHELXL), which geometrically fixes the H atoms at idealized neutron-diffraction distances and ties their thermal parameters to the parent carbon atom ( Uiso(H)=1.2Ueq(C) or 1.5Ueq(C) for methyls).
Quantitative Data & Geometric Analysis
The tables below summarize the expected crystallographic parameters and geometric features for the 1-(1,2,4-oxadiazol-5-yl)ethanone system, derived from standard heteroaromatic constraints.
Table 1: Typical Crystallographic Data Collection Parameters
| Parameter | Expected Value / Range | Rationale |
| Formula Weight | 112.09 g/mol | Exact mass of C₄H₄N₂O₂ |
| Temperature | 100(2) K | Minimizes thermal motion |
| Wavelength | 1.54178 Å (Cu K α ) | Maximizes diffraction intensity for light atoms |
| Crystal System | Monoclinic / Orthorhombic | Typical for planar organic molecules |
| Space Group | P21/c or Pbca | Centrosymmetric packing favored by dipole minimization |
| Calculated Density | ~1.40 – 1.48 g/cm³ | Standard packing efficiency for oxadiazoles |
Table 2: Expected Selected Bond Lengths (Å)
BondExpected Length (Å)Chemical SignificanceO1 – C5~1.35Oxadiazole ring closureO1 – N2~1.41Oxadiazole heteroatom bondN2 – C3~1.29High double-bond characterN4 – C5~1.29High double-bond characterC5 – C6 (Acetyl)~1.48 sp2 sp2 single bond, shortened by π -conjugationC6 = O2 (Carbonyl)~1.21Standard ketone double bond
Intermolecular Packing & Mechanistic Insights
Once the refinement converges ( R1<0.05 ), the final step is analyzing the solid-state architecture.
For 1-(1,2,4-oxadiazol-5-yl)ethanone, the absence of classical H-bonds forces the molecules to assemble via alternative stabilizing mechanisms. The primary driving force is π
π stacking between the highly delocalized oxadiazole rings. You will typically observe centroid-to-centroid distances of 3.4 to 3.8 Å, with the molecules adopting an antiparallel offset arrangement to minimize the repulsion between the electronegative oxygen and nitrogen atoms of adjacent rings.Furthermore, look for weak C–H···O interactions . The methyl protons (C7) and the ring proton (C3) will act as weak donors to the carbonyl oxygen (O2) or the ring nitrogens of neighboring molecules. These directional, non-covalent interactions are the secondary architects of the crystal lattice, dictating the macroscopic morphology of the crystal harvested in Step 3.
References
-
Title: The new era of 1,2,4-oxadiazoles Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL: [Link]
-
Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C URL: [Link]
Thermodynamic Stability of 1-(1,2,4-Oxadiazol-5-yl)ethanone in Solution: A Technical Guide
Executive Summary
The 1,2,4-oxadiazole ring is a privileged heterocycle in medicinal chemistry, frequently deployed as a bioisostere to replace metabolically labile esters and amides[1]. However, the thermodynamic stability of these rings in solution is highly dependent on their substitution patterns. 1-(1,2,4-oxadiazol-5-yl)ethanone (commonly referred to as 5-acetyl-1,2,4-oxadiazole) represents a particularly challenging scaffold. The presence of a strongly electron-withdrawing acetyl group at the 5-position drastically alters the electronic distribution of the ring, rendering it highly susceptible to hydrolytic degradation.
This whitepaper provides an in-depth analysis of the thermodynamic stability of 1-(1,2,4-oxadiazol-5-yl)ethanone, detailing the mechanistic causality of its degradation, comparative stability metrics, and self-validating experimental protocols for kinetic profiling.
Mechanistic Principles of Thermodynamic Degradation
To understand the instability of 1-(1,2,4-oxadiazol-5-yl)ethanone, one must examine the inherent electronic properties of the 1,2,4-oxadiazole core. The heterocyclic ring possesses relatively low aromaticity, and the C-5 carbon—flanked by an electronegative oxygen (O-1) and nitrogen (N-4)—is naturally electrophilic[2].
When an acetyl group is attached directly to C-5, it exerts a powerful electron-withdrawing effect via both induction and resonance. This exacerbates the partial positive charge on C-5, significantly lowering the activation energy required for nucleophilic attack. Consequently, the molecule exhibits a highly pH-dependent stability profile, typically showing [3].
Degradation Pathways: Acidic vs. Basic Conditions
The degradation of 5-substituted 1,2,4-oxadiazoles proceeds via distinct mechanisms depending on the pH of the solution[3]:
-
Acid-Catalyzed Cleavage (pH < 3): The N-4 atom of the oxadiazole ring is protonated. This protonation further activates the already electrophilic C-5 carbon, facilitating rapid nucleophilic attack by water.
-
Base-Catalyzed Cleavage (pH > 5): Hydroxide ions act as strong nucleophiles, directly attacking the C-5 carbon to form a tetrahedral intermediate, simultaneously generating an anion on the N-4 atom.
The Critical Role of Proton Donors
A foundational principle of 1,2,4-oxadiazole thermodynamic stability is its reliance on proton donors. Following nucleophilic attack at high pH, the survival of the ring depends entirely on the solvent environment. If a proton donor (such as ambient water) is present, the N-4 anion captures a proton, triggering irreversible ring opening into aryl nitrile or amidoxime derivatives[3]. Conversely,[3].
Thermodynamic degradation pathways of 1-(1,2,4-oxadiazol-5-yl)ethanone in solution.
Comparative Thermodynamic Stability Data
When designing drug candidates, researchers must weigh the metabolic benefits of the 1,2,4-oxadiazole ring against its thermodynamic liabilities. Because of the 5-acetyl group, 1-(1,2,4-oxadiazol-5-yl)ethanone is exceptionally labile compared to other oxadiazole isomers and standard functional groups.
For instance,[2]. The 1,3,4-isomer possesses a different charge distribution and dipole moment, making its carbon centers less susceptible to nucleophilic attack[4].
Table 1: Relative Stability Profiles of Bioisosteric Scaffolds
| Compound Scaffold | Subclass | Optimal pH Range | Relative Stability (Aq. Solution) | Primary Degradation Mechanism |
| 1-(1,2,4-oxadiazol-5-yl)ethanone | 5-Acyl-1,2,4-oxadiazole | 3.0 - 4.0 | Very Low | Rapid C-5 nucleophilic attack due to EWG |
| 3-Methyl-1,2,4-oxadiazol-5-one | 5-Oxo-1,2,4-oxadiazole | 3.0 - 5.0 | Low to Moderate | Ring cleavage at high/low pH[5] |
| 5-Aryl-1,2,4-oxadiazole | 5-Aryl-1,2,4-oxadiazole | 3.0 - 6.0 | Moderate to High | Base-catalyzed hydrolysis |
| 1,3,4-Oxadiazole analogs | 1,3,4-Oxadiazole | 2.0 - 8.0 | High | Highly resistant to hydrolysis[2][4] |
| Aliphatic Esters | Ester | 4.0 - 6.0 | Moderate | Esterase/Base-catalyzed cleavage |
Experimental Methodology: Kinetic Profiling & Forced Degradation
To accurately assess the thermodynamic stability of 1-(1,2,4-oxadiazol-5-yl)ethanone, a rigorously controlled, self-validating kinetic assay is required.
Expertise & Causality Note: Because the compound is highly sensitive to ambient water acting as a proton donor[3], the stock solution must be prepared in a strictly anhydrous aprotic solvent. Furthermore, to ensure the trustworthiness of the kinetic data, this protocol incorporates a mass balance validation step . By quantifying both the parent compound and the resulting degradation products via LC-MS, researchers can confirm that signal loss is due to thermodynamic degradation rather than precipitation, surface adsorption, or volatilization.
Step-by-Step Protocol
-
Stock Preparation (Aprotic Control): Prepare a 10 mM stock solution of 1-(1,2,4-oxadiazol-5-yl)ethanone in anhydrous HPLC-grade acetonitrile[5]. Store at -20°C in a desiccated environment.
-
Buffer Aliquoting: Prepare a series of 50 mM aqueous buffers ranging from pH 1.0 to 9.0 (e.g., HCl/KCl for pH 1-2, Acetate for pH 3-5, Phosphate for pH 6-8, Borate for pH 9).
-
Reaction Initiation & Incubation: Aliquot 990 µL of each buffer into distinct HPLC vials pre-warmed to 37°C. Initiate the degradation kinetics by spiking 10 µL of the stock solution into each vial (final concentration: 100 µM; 1% organic modifier).
-
Time-Course Quenching: At predefined intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw 50 µL aliquots. Immediately quench the reaction by diluting 1:1 with a neutralizing quench solution (e.g., cold acetonitrile containing 0.1% formic acid for high pH samples, or weak base for low pH samples) to force the microenvironmental pH back to the stable 3.0–4.0 range.
-
LC-MS/HPLC Analysis: Analyze the quenched samples using a stability-indicating reversed-phase LC-MS method. Calculate the pseudo-first-order degradation rate constant ( kobs ) by plotting the natural log of the remaining parent peak area versus time. Verify mass balance by integrating the appearance of ring-opened degradation products.
Step-by-step experimental workflow for kinetic stability profiling.
Formulation and Storage Strategies
Given the inherent instability of the 5-acetyl-1,2,4-oxadiazole core, drug development professionals must employ specific formulation strategies if this moiety is retained in a final clinical candidate:
-
Microenvironmental pH Control: Solid-state formulations must utilize excipients that maintain a microenvironmental pH between 3 and 5[3].
-
Moisture Exclusion: Because ambient water acts as the critical proton donor required for irreversible ring cleavage, the active pharmaceutical ingredient (API) must be processed in low-humidity environments and packaged with desiccants[3][5].
References
-
Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. PubMed.[Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI.[Link]
-
Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands. PMC.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Electronic Properties of 1-(1,2,4-Oxadiazol-5-yl)ethanone Derivatives: A Mechanistic Guide for Drug Design
Executive Summary
The 1,2,4-oxadiazole ring is a highly versatile, five-membered heterocycle widely utilized in medicinal chemistry and materials science. Recognized primarily as a robust bioisostere for esters and amides, its intrinsic electronic asymmetry makes it a unique structural motif[1]. When functionalized with an ethanone (acetyl) group at the C5 position—forming 1-(1,2,4-oxadiazol-5-yl)ethanone derivatives—the electron-withdrawing nature of the scaffold is dramatically amplified. This technical guide explores the quantum chemical properties, frontier molecular orbital (FMO) dynamics, and the pharmacological implications of these derivatives, providing a self-validating framework for researchers and drug development professionals.
Structural and Electronic Asymmetry of the 1,2,4-Oxadiazole Scaffold
Unlike symmetrical heterocycles (e.g., 1,3,4-oxadiazoles), the 1,2,4-oxadiazole ring is intrinsically asymmetric, containing an oxygen atom at position 1 and nitrogen atoms at positions 2 and 4. This specific atomic arrangement dictates its electronic behavior:
-
C5 vs. C3 Reactivity: The carbon at position 5 (C5) is directly flanked by the highly electronegative oxygen (O1) and nitrogen (N4) atoms. This dual adjacent electronegativity creates a profound inductive electron-withdrawing effect. Consequently, the electron-withdrawing capability of the 1,2,4-oxadiazole ring is exerted much more prominently via C5 than C3[1][2].
-
The Ethanone Effect: The addition of an ethanone group at the C5 position introduces a carbonyl moiety directly conjugated with the electron-deficient C5 carbon. This creates a synergistic electron-withdrawing system that drastically alters the molecule's dipole moment and global electrophilicity, priming the derivative for specific non-covalent interactions in biological targets[3][4].
Quantum Chemical Properties (DFT Insights)
To quantitatively understand the electronic properties of 1-(1,2,4-oxadiazol-5-yl)ethanone derivatives, Density Functional Theory (DFT) is the gold standard. Calculations are typically performed using the B3LYP functional with a 6-311G(d,p) or 6-31G* basis set[4][5][6].
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) govern the chemical reactivity and kinetic stability of the molecule.
-
In 1,2,4-oxadiazole derivatives, the HOMO is generally delocalized across electron-donating substituents (if present at the C3 position).
-
Conversely, the LUMO is strongly localized on the electron-withdrawing 1,2,4-oxadiazole ring and the C5-ethanone moiety[2].
-
The energy gap ( ) between the HOMO and LUMO is a critical indicator of molecular stability. The strong electron-withdrawing nature of the C5-ethanone group lowers the LUMO energy level, narrowing the and increasing the molecule's chemical reactivity (specifically its electron affinity)[4][6].
Table 1: Comparative Electronic Properties of Oxadiazole Derivatives
Note: Values are representative approximations derived from comparative DFT studies (B3LYP/6-311G) of oxadiazole isomers and electron-withdrawing substitutions[2][4][5]. Absolute values for Ionization Potential (IP) and Electron Affinity (EA) are shown.
| Property | Unsubstituted 1,2,4-Oxadiazole | 5-Aryl-1,2,4-Oxadiazole | 1-(1,2,4-Oxadiazol-5-yl)ethanone (Predicted) |
| HOMO (IP) (eV) | 7.50 | 5.64 – 5.99 | 6.80 |
| LUMO (EA) (eV) | 1.20 | 2.26 – 2.48 | 3.10 |
| Energy Gap ( ) (eV) | 6.30 | 3.38 – 3.52 | 3.70 |
| Global Electrophilicity ( ) | Moderate | High | Very High |
| Dipole Moment (Debye) | 1.22 | 3.50 – 4.20 | > 4.50 |
Mechanistic Implications in Drug Design
The electronic properties of 1-(1,2,4-oxadiazol-5-yl)ethanone derivatives directly dictate their efficacy as pharmacophores:
-
Bioisosterism and Metabolic Stability: The oxadiazole ring acts as a bioisostere for esters and amides. While esters are highly susceptible to enzymatic hydrolysis by esterases, the 1,2,4-oxadiazole ring is metabolically robust. The C5-ethanone derivative mimics the electronic profile of a pyruvate or -keto ester but maintains high resistance to degradation[1][3].
-
Target Binding via Non-Covalent Interactions: The lowered LUMO energy and high electrophilicity index make the C5-ethanone moiety an excellent candidate for stacking with electron-rich aromatic amino acids (e.g., Tryptophan, Tyrosine) in enzyme active sites[7]. Furthermore, the oxygen and nitrogen atoms serve as potent hydrogen-bond acceptors, anchoring the molecule within target pockets[1].
-
Antiparasitic and Anticancer Activity: The hydrophilic and electron-donating properties of the oxadiazole ring nitrogens, combined with the electron-withdrawing C5 substituent, have been shown to disrupt mitochondrial membrane potentials in parasites (e.g., Leishmania infantum) and induce apoptosis in various cancer cell lines[3][7].
Self-Validating Experimental Protocol
To ensure scientific integrity, the theoretical DFT predictions of a synthesized 1-(1,2,4-oxadiazol-5-yl)ethanone derivative must be empirically validated. The following step-by-step protocol establishes a self-validating loop between computational modeling and electrochemical analysis.
Step 1: In Silico Geometry Optimization
-
Action: Construct the 3D molecular structure of the derivative.
-
Execution: Run a geometry optimization using Gaussian software at the DFT/B3LYP/6-311G(d,p) level of theory. Apply the Polarizable Continuum Model (PCM) to simulate the solvent environment (e.g., acetonitrile)[8].
-
Output: Extract theoretical HOMO/LUMO energies and the Molecular Electrostatic Potential (MEP) map[6].
Step 2: Chemical Synthesis
-
Action: Synthesize the target compound.
-
Execution: React the corresponding amidoxime (to form the C3 substituent and N-O bond) with a pyruvic acid derivative or acetyl chloride under basic conditions, followed by thermal 1,3-dipolar cycloaddition and dehydration to close the 1,2,4-oxadiazole ring[1][2].
Step 3: Electrochemical Validation (Cyclic Voltammetry)
-
Causality: DFT provides theoretical energies; Cyclic Voltammetry (CV) measures actual oxidation/reduction potentials. Matching these validates the computational model.
-
Execution:
-
Dissolve the purified compound in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate ( ) as the supporting electrolyte.
-
Use a three-electrode setup (Glassy carbon working, Pt wire counter, Ag/Ag+ reference).
-
Measure the onset oxidation potential ( ) and onset reduction potential ( ).
-
Calculate experimental frontier orbitals using the Ferrocene standard:
-
-
Validation: If the experimental matches the DFT-calculated within a ~0.2 eV margin, the electronic model is validated for downstream in vitro screening[2][5].
Workflow Visualization
Fig 1. Integrated computational and experimental workflow for evaluating 1,2,4-oxadiazole derivatives.
Conclusion
The 1-(1,2,4-oxadiazol-5-yl)ethanone scaffold represents a highly tunable, electron-deficient pharmacophore. By understanding the causality between the C5-ethanone substitution and the resulting depression of LUMO energy levels, drug developers can rationally design bioisosteres that exhibit superior metabolic stability and optimized target binding affinities. Employing a rigorous, self-validating protocol of DFT calculations paired with cyclic voltammetry ensures that the predicted electronic properties translate reliably into in vitro and in vivo success.
References
-
Asymmetric Design of Bipolar Host Materials with Novel 1,2,4-Oxadiazole Unit in Blue Phosphorescent Device Organic Letters - ACS Publications2
-
DFT investigations on the influence of stacking on the electronic structure, absorption, and non-linear optical properties of 3,5-bis[4-(4-methylphenylcarbonyloxy)phenyl]-1,2,4-oxadiazole PubMed - NIH8
-
Exploration of electronic properties, radical scavenging activity and QSAR of oxadiazole derivatives by molecular docking and first-principles approaches PMC - NIH 5
-
Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review Research Journal of Pharmacy and Technology 1
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences (DFT Analysis of Oxadiazoles) RJPBCS 6
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery PMC - NIH 3
-
1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins MDPI7
-
Current Chemistry Letters - Growing Science (DFT of Oxadiazole Isomers) Growing Science 4
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. growingscience.com [growingscience.com]
- 5. Exploration of electronic properties, radical scavenging activity and QSAR of oxadiazole derivatives by molecular docking and first-principles approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjpbcs.com [rjpbcs.com]
- 7. mdpi.com [mdpi.com]
- 8. DFT investigations on the influence of stacking on the electronic structure, absorption, and non-linear optical properties of 3,5-bis[4-(4-methylphenylcarbonyloxy)phenyl]-1,2,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Historical Synthesis of 1-(1,2,4-Oxadiazol-5-yl)ethanone
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
The 1,2,4-oxadiazole heterocycle is a privileged scaffold in modern medicinal chemistry, prized for its role as a robust bioisostere for amide and ester functionalities and its presence in numerous pharmacologically active compounds. This technical guide provides an in-depth exploration of the historical and principal synthetic pathways leading to 1-(1,2,4-oxadiazol-5-yl)ethanone, a key building block featuring this versatile core. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural lists to explain the underlying chemical principles, the rationale behind methodological choices, and the evolution of these synthetic strategies. We will dissect the two cornerstone historical methods—the [4+1] cyclization of amidoximes and the [3+2] dipolar cycloaddition of nitrile oxides—providing detailed mechanistic insights, step-by-step protocols, and a comparative analysis to guide practical application and troubleshooting in the laboratory.
Chapter 1: The 1,2,4-Oxadiazole Core: A Cornerstone in Medicinal Chemistry
The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1] Its significance in drug discovery is immense, largely due to its physicochemical properties. The ring is electronically poor and possesses a high degree of metabolic stability, making it an ideal replacement (bioisostere) for labile ester and amide groups, which are often susceptible to hydrolysis by metabolic enzymes.[2] This bioisosteric replacement can enhance a drug candidate's pharmacokinetic profile, improving oral bioavailability and in-vivo half-life without sacrificing the key hydrogen bonding interactions necessary for target binding.[3] The target molecule, 1-(1,2,4-oxadiazol-5-yl)ethanone, which can also be named 5-acetyl-1,2,4-oxadiazole, serves as a versatile synthetic intermediate, with the acetyl group providing a reactive handle for further molecular elaboration.
Chapter 2: The Amidoxime Pathway: The Dominant [4+1] Approach
The most prolific and historically significant method for constructing the 1,2,4-oxadiazole ring is the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid or its derivative.[4] First reported by Tiemann and Krüger in 1884, this [4+1] strategy, where four atoms are contributed by the amidoxime and one by the acylating agent, remains the workhorse for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles.
Mechanism and Rationale
The synthesis is fundamentally a two-stage process:
-
O-Acylation: The amidoxime, acting as a nucleophile, attacks an activated carboxylic acid derivative (such as an acyl chloride, anhydride, or an ester activated in situ) to form an O-acylamidoxime intermediate. This step is analogous to standard amide bond formation.[2]
-
Cyclodehydration: The O-acylamidoxime intermediate undergoes an intramolecular cyclization, typically promoted by heat or a catalyst, with the elimination of a water molecule to form the stable aromatic 1,2,4-oxadiazole ring.[5]
The choice of acylating agent and reaction conditions dictates the efficiency and outcome. While early methods often required harsh thermal conditions to drive the cyclization, modern protocols employ a range of coupling agents and catalysts to achieve high yields at or near room temperature.[2]
Synthesis of 1-(1,2,4-Oxadiazol-5-yl)ethanone via β-Keto Ester Condensation
A direct and effective historical route to the target molecule involves the reaction of an amidoxime with a β-keto ester, such as ethyl acetoacetate. In this reaction, the β-keto ester acts as the source for the C5 atom and the attached acetyl group. To synthesize the parent compound with an unsubstituted C3 position, formamidoxime would be the required starting material. The following protocol is a generalized procedure adaptable for this transformation.
Experimental Protocol: Synthesis of 3-Aryl-5-acetonyl-1,2,4-oxadiazole
-
Step 1: O-Acylation and Cyclization.
-
To a solution of a substituted N-hydroxy-benzamidine (amidoxime, 1.0 eq) in a suitable solvent such as ethanol or toluene, add ethyl acetoacetate (1.1 eq).
-
Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium ethoxide, to the mixture.
-
Heat the reaction mixture to reflux (typically 80-110 °C) for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Step 2: Work-up and Purification.
-
Dissolve the crude residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the resulting crude material by flash column chromatography on silica gel or by recrystallization to afford the pure 1-(3-aryl-1,2,4-oxadiazol-5-yl)ethanone.
-
Causality and Optimization Insights
-
Base Selection: The base is crucial for deprotonating the amidoxime's hydroxyl group, enhancing its nucleophilicity to attack the ester carbonyl of the β-keto ester. Stronger bases like sodium ethoxide can accelerate the reaction but may also promote side reactions.
-
Solvent Choice: Aprotic solvents like DMF or DMSO, particularly in combination with inorganic bases (e.g., NaOH), have been shown to facilitate one-pot syntheses at room temperature, avoiding the need for high-temperature reflux.[6]
-
One-Pot Procedures: Modern variations often generate the amidoxime in situ from the corresponding nitrile and hydroxylamine, followed by the addition of the acylating agent without isolating the intermediate, improving overall efficiency.[5]
-
Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times for the cyclodehydration step from hours to mere minutes, often leading to cleaner reactions and improved yields.
Caption: The Amidoxime pathway ([4+1]) for 1,2,4-oxadiazole synthesis.
Chapter 3: The 1,3-Dipolar Cycloaddition Pathway: A [3+2] Approach
The second major historical route to the 1,2,4-oxadiazole core is the [3+2] cycloaddition reaction between a nitrile oxide and a nitrile. In this pathway, the nitrile oxide provides the C3-N2-O1 fragment, while the nitrile provides the C5-N4 fragment.
Mechanism and Challenges
Nitrile oxides are highly reactive, transient species that are typically generated in situ to prevent their primary side reaction: dimerization. Dimerization can lead to the formation of undesired byproducts like 1,2,5-oxadiazole-2-oxides (furoxans). Common methods for generating nitrile oxides include the dehydrohalogenation of hydroximoyl chlorides or the dehydration of nitroalkanes.
While elegant, this pathway is often less favorable than the amidoxime route due to the inherently low reactivity of the nitrile triple bond as a dipolarophile and the competing dimerization pathway.
Application to 1-(1,2,4-Oxadiazol-5-yl)ethanone Synthesis
To synthesize the target molecule via this route, the required precursors would be:
-
Nitrile Oxide: Formonitrile oxide (HCNO), generated in situ from a precursor like formhydroximoyl chloride. This is a highly reactive and potentially hazardous C1 building block.
-
Nitrile: Pyruvonitrile (acetyl cyanide, CH₃COCN), which would provide the C5 atom and the acetyl substituent.
The reaction would proceed by the slow addition of a base to a mixture of the nitrile and the nitrile oxide precursor, promoting the in situ formation of the nitrile oxide, which is then trapped by the pyruvonitrile before it can dimerize.
Caption: The 1,3-Dipolar Cycloaddition pathway ([3+2]) for 1,2,4-oxadiazole synthesis.
Chapter 4: Comparative Analysis and Troubleshooting
The choice between the two primary synthetic routes depends on starting material availability, desired substitution pattern, and scalability. The amidoxime route is generally more versatile and reliable for a wider range of substrates.
| Feature | Amidoxime Pathway ([4+1]) | 1,3-Dipolar Cycloaddition ([3+2]) |
| Generality & Scope | Very broad; widely used for diverse substitutions.[4] | More limited; sensitive to nitrile reactivity and nitrile oxide stability. |
| Key Intermediates | O-acylamidoxime (often isolable).[2] | Nitrile oxide (transient, generated in situ). |
| Common Side Reactions | Incomplete cyclization, hydrolysis of intermediate. | Dimerization of nitrile oxide to furoxans. |
| Starting Materials | Amidoximes and carboxylic acid derivatives (widely available). | Nitriles and nitrile oxide precursors (can be less stable/accessible). |
| Typical Yields | Generally good to excellent. | Often moderate, can be low due to side reactions. |
| Advantages | Robust, predictable, highly optimizable, often one-pot.[5] | Can access substitution patterns that may be difficult via the amidoxime route. |
Troubleshooting Common Issues:
-
Low Yield in Amidoxime Route:
-
Problem: Poor activation of the carboxylic acid or incomplete cyclization.
-
Solution: Ensure anhydrous conditions. For carboxylic acids, use a more efficient coupling agent like HATU or CDI. For the cyclization step, increase the temperature, prolong the reaction time, or switch to a more effective catalyst system like TBAF in THF or NaOH in DMSO. Microwave heating is also a powerful tool to drive this step to completion.[2]
-
-
Byproduct Formation in Dipolar Cycloaddition:
-
Problem: Dimerization of the nitrile oxide is outcompeting the desired cycloaddition.
-
Solution: Ensure the nitrile is present in excess. Generate the nitrile oxide slowly in situ by the slow addition of base to the precursor, allowing it to be trapped by the nitrile as it forms. The use of specific catalysts, such as platinum(IV) complexes, has been reported to favor the desired cycloaddition over dimerization.
-
Conclusion
The synthesis of 1-(1,2,4-oxadiazol-5-yl)ethanone and its derivatives is rooted in two major historical strategies. The amidoxime-based [4+1] pathway stands out as the most practical, robust, and widely adopted method, benefiting from readily available starting materials and a wealth of optimization data accumulated over more than a century of chemical research. Specifically, the condensation of an amidoxime with a β-keto ester like ethyl acetoacetate provides a direct and efficient entry to this class of compounds. While the [3+2] dipolar cycloaddition offers a mechanistically distinct alternative, its practical application is often hampered by challenges related to the stability and reactivity of the requisite nitrile oxide intermediates. A thorough understanding of the mechanisms, advantages, and limitations of these foundational pathways is essential for any scientist working to synthesize or derivatize molecules containing the valuable 1,2,4-oxadiazole core.
References
-
Puzanov, I. V., et al. (2021). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry, 17, 2417–2424. Available at: [Link]
-
Puzanov, I. V., et al. (2021). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. ProQuest. Available at: [Link]
-
Srivastava, R., & Singh, O. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 11(12), 5869-5881. Available at: [Link]
-
Pace, A., & Pierro, P. (2009). Recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications. Organic & Biomolecular Chemistry, 7(21), 4337-4348. Available at: [Link]
-
Sharma, P., et al. (2024). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S45. Available at: [Link]
-
Zarghi, A., et al. (2022). Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses. Bioorganic & Medicinal Chemistry Letters, 55, 128465. Available at: [Link]
-
Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5406. Available at: [Link]
-
Baykov, S., et al. (2020). 1,2,4-Oxadiazole/2-Imidazoline Hybrids: Multi-target-directed Compounds for the Treatment of Infectious Diseases and Cancer. ResearchGate. Available at: [Link]
-
Wet-osot, S., et al. (2017). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances, 7(75), 47558-47565. Available at: [Link]
-
Augustine, J. K., et al. (2009). Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Fouli, F. A., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(14), 2670. Available at: [Link]
-
Sidneva, E. A., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7508. Available at: [Link]
-
Kharchenko, J. V., et al. (2009). Synthesis of substituted 5-(1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thiones. Journal of Combinatorial Chemistry, 11(2), 216-219. Available at: [Link]
-
Tan, Y. C., et al. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein Journal of Organic Chemistry, 13, 2806–2815. Available at: [Link]
-
Clement, B. (2019). Miscellaneous reactions allowing the preparation of amidoximes. ResearchGate. Available at: [Link]
-
Kumar, D., et al. (2014). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 537-547. Available at: [Link]
-
Nikolaenkova, E. B., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3832-3849. Available at: [Link]
-
Fokin, A. A., et al. (2020). The reaction of amidoximes with carboxylic acids or their esters under high-pressure conditions. ResearchGate. Available at: [Link]
-
Asif, M. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Chemistry & Biodiversity, 20(11), e202301037. Available at: [Link]
-
Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]
-
Tanabe, Y., et al. (2007). Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]
-
Sridevi, C., et al. (2017). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 11, 9. Available at: [Link]
-
Wang, Y., et al. (2016). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry, 14(2), 578-585. Available at: [Link]
-
Zercher, C. H., et al. (2014). Formation of γ-Keto Esters from β-Keto Esters: A Zinc Carbenoid-Mediated Homologation. Organic Syntheses, 91, 248-259. Available at: [Link]
Sources
Application Note: Protocol for Synthesizing 1-(1,2,4-Oxadiazol-5-yl)ethanone Derivatives
Strategic Rationale & Chemical Causality
1,2,4-Oxadiazoles are privileged heterocyclic scaffolds in medicinal chemistry, frequently deployed as metabolically stable bioisosteres for esters, amides, and carboxylic acids 1. Among these, the 1-(1,2,4-oxadiazol-5-yl)ethanone motif (a 5-acetyl-substituted 1,2,4-oxadiazole) is a highly versatile building block. The C5-acetyl group serves as a critical synthetic handle for downstream functionalization, enabling reductive aminations, aldol condensations, and the construction of complex fused heterocyclic systems.
The Chemoselectivity Challenge: The classical and most widely applied approach to synthesizing 1,2,4-oxadiazoles involves the heterocyclization between a primary amidoxime and an acylating agent . However, attempting to synthesize the 5-acetyl derivative directly via condensation with pyruvic acid or pyruvoyl chloride frequently results in poor yields and complex reaction mixtures. The highly electrophilic α -keto group of pyruvic acid competes with the carboxyl carbon, leading to undesired imine or hydrazone formation with the amidoxime's primary amine.
The "Lactate-Oxidation" Solution: To circumvent these chemoselectivity issues, this protocol utilizes a field-proven two-stage "Lactate-Oxidation" strategy. By coupling the amidoxime with DL-lactic acid, the reactive ketone is effectively masked as a secondary alcohol during the high-temperature cyclodehydration step. A subsequent mild oxidation using Dess-Martin Periodinane (DMP) cleanly yields the desired ethanone without degrading the sensitive oxadiazole core.
Synthetic workflow for 1-(1,2,4-oxadiazol-5-yl)ethanones via the lactate-oxidation strategy.
Mechanistic Pathway of Cyclodehydration
The formation of the 1,2,4-oxadiazole core is a thermally driven process. Following the initial EDC/HOBt-mediated O-acylation of the amidoxime, the intermediate must undergo a geometric alignment to the Z-isomer. Thermal activation induces an intramolecular nucleophilic attack by the amine nitrogen onto the ester carbonyl, forming a transient tetrahedral hemiaminal intermediate. Subsequent dehydration (-H₂O) drives the aromatization of the five-membered heterocyclic ring 2.
Mechanistic pathway of the thermal cyclodehydration of O-acyl amidoximes to 1,2,4-oxadiazoles.
Self-Validating Experimental Protocols
Protocol A: Synthesis of the Amidoxime Intermediate
Objective: Convert the starting nitrile into a primary amidoxime 3.
-
Suspend the starting nitrile (1.0 equiv) and hydroxylamine hydrochloride (1.5 equiv) in absolute ethanol (0.2 M).
-
Add triethylamine (1.5 equiv) dropwise. The reaction mixture is heated to 80 °C and refluxed for 4–8 hours.
-
Validation Checkpoint: Monitor via TLC (10% MeOH in DCM). The reaction is complete when the high-Rf nitrile spot disappears, replaced by a highly polar, lower-Rf amidoxime spot. LC-MS will confirm a mass shift of +33 Da [M+H]+ .
-
Cool to room temperature, concentrate under reduced pressure, and partition the residue between EtOAc and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to afford the amidoxime (typically used without further purification).
Protocol B: Amide Coupling and Cyclodehydration (Lactate Route)
Objective: Form the 1,2,4-oxadiazole ring bearing a 1-hydroxyethyl group at the C5 position.
-
Dissolve the amidoxime (1.0 equiv) and DL-lactic acid (1.2 equiv) in anhydrous DMF (0.1 M).
-
Add HOBt (1.5 equiv), EDC·HCl (1.5 equiv), and DIPEA (2.0 equiv). Stir at room temperature for 2 hours.
-
Validation Checkpoint 1 (Coupling): Analyze via LC-MS. The amidoxime mass should be fully consumed, replaced by the O-acyl intermediate mass (Amidoxime + 90 Da - 18 Da).
-
Once O-acylation is confirmed, heat the reaction mixture to 110 °C for 12 hours to drive the cyclodehydration.
-
Validation Checkpoint 2 (Cyclodehydration): LC-MS must show a mass shift of -18 Da from the intermediate, confirming the loss of water and successful ring closure.
-
Cool the mixture, dilute with water, and extract with EtOAc (3x). Wash the combined organics with 5% LiCl (to remove DMF), dry, and purify via silica gel chromatography to isolate the 5-(1-hydroxyethyl)-1,2,4-oxadiazole.
Protocol C: Oxidation to 1-(1,2,4-Oxadiazol-5-yl)ethanone
Objective: Mildly oxidize the secondary alcohol to the target acetyl group.
-
Dissolve the 5-(1-hydroxyethyl)-1,2,4-oxadiazole (1.0 equiv) in anhydrous DCM (0.1 M) and cool to 0 °C.
-
Add Dess-Martin Periodinane (DMP, 1.5 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Validation Checkpoint: TLC (50% EtOAc in Hexanes) will show the conversion of the polar alcohol to a distinctly less polar ketone. LC-MS will confirm a mass shift of -2 Da.
-
Quench the reaction by adding an equal volume of 1:1 saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear.
-
Extract with DCM, dry over MgSO₄, and concentrate. Purify via flash chromatography to afford the pure 1-(1,2,4-oxadiazol-5-yl)ethanone derivative.
Quantitative Data & Reaction Optimization
Table 1: Reagent Stoichiometry and Reaction Parameters
| Reagent / Catalyst | Function | Equivalents | Temperature | Time |
| Hydroxylamine·HCl | Nucleophile (Nitrile conversion) | 1.5 | 80 °C | 4–8 h |
| DL-Lactic Acid | Acylating Agent / C5 Precursor | 1.2 | RT | 2 h |
| EDC·HCl / HOBt | Coupling Reagents | 1.5 (each) | RT | 2 h |
| DMF | Solvent (Cyclodehydration) | N/A | 110 °C | 12 h |
| Dess-Martin Periodinane | Mild Oxidant | 1.5 | 0 °C → RT | 2 h |
Table 2: Comparative Yields of C5-Acetyl Synthesis Strategies
| Synthetic Route | C5 Precursor | Intermediate | Average Overall Yield | Impurity Profile |
| Direct Acylation | Pyruvic Acid | O-Pyruvoyl amidoxime | 15 – 25% | High (Imine/hydrazone oligomers) |
| Direct Acylation | Ethyl Pyruvate | N/A (One-pot) | 20 – 35% | Moderate to High |
| Lactate-Oxidation | DL-Lactic Acid | 5-(1-Hydroxyethyl)-... | 65 – 80% | Low (Clean oxidation) |
References
- Source: chim.
- Source: organic-chemistry.
- Title: Synthesis of 1,2,4-oxadiazoles (a review)
- Source: rjptonline.
Sources
Application Note: Leveraging 1-(1,2,4-oxadiazol-5-yl)ethanone as an Advanced Amide Bioisostere
Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Preclinical Development Professionals.
Executive Summary & Rationale
The amide bond is ubiquitous in drug discovery, serving as a critical structural linker and hydrogen-bonding motif. However, its susceptibility to enzymatic hydrolysis by proteases and its contribution to the Exposed Polar Surface Area (EPSA) often lead to suboptimal pharmacokinetic (PK) profiles, including poor metabolic stability and limited membrane permeability.
The 1,2,4-oxadiazole heterocycle has emerged as a premier non-classical bioisostere for amides and esters[1]. By mimicking the molecular planarity and dipole moment of an amide while eliminating the hydrogen bond donor (HBD), the 1,2,4-oxadiazole ring dramatically alters the electrostatic and physicochemical landscape of the parent scaffold[1][2]. Specifically, the building block 1-(1,2,4-oxadiazol-5-yl)ethanone (CAS: 185445-01-6) offers a highly versatile handle for late-stage functionalization[3]. Utilizing its ketone moiety via reductive amination allows medicinal chemists to seamlessly graft the oxadiazole bioisostere onto primary or secondary amines, generating robust peptidomimetics with superior drug-like properties.
Figure 1: Pharmacokinetic advantages of replacing an amide with a 1,2,4-oxadiazole bioisostere.
Mechanistic Insights: The Bioisosteric Advantage
When an amide is replaced by a 1,2,4-oxadiazole, the structural causality behind the improved PK profile is twofold:
-
Permeability Enhancement via EPSA Reduction: Amides possess a strong hydrogen bond donor. Removing this HBD by cyclizing into an oxadiazole significantly reduces the molecule's EPSA. Studies have demonstrated that 1,2,4-oxadiazoles provide substantial boosts to apparent permeability ( Papp ) in LLC-PK1 cells, correlating with an average EPSA reduction of Δavg=−12±9 compared to matched amide counterparts[2].
-
Metabolic Shielding: The fully conjugated, electron-deficient nature of the 1,2,4-oxadiazole ring renders it highly resistant to hydrolytic cleavage by esterases and peptidases[4]. This translates to prolonged plasma half-lives in in vivo models[1].
Quantitative Comparison: Amide vs. 1,2,4-Oxadiazole
| Physicochemical Property | Classical Amide Linkage | 1,2,4-Oxadiazole Bioisostere | Impact on Drug Design |
| Hydrogen Bond Donors (HBD) | 1 | 0 | Enhances passive transcellular membrane permeability. |
| Exposed Polar Surface Area | Baseline | Significantly Reduced | Correlates with higher Papp and potential CNS penetration. |
| Metabolic Stability | Susceptible to proteases | Highly resistant | Decreases intrinsic clearance ( CLint ); prolongs half-life. |
| Conformational Geometry | Planar | Planar (Heterocycle) | Retains steric fit within the target binding pocket. |
Strategic Application of 1-(1,2,4-oxadiazol-5-yl)ethanone
Traditional de novo synthesis of 1,2,4-oxadiazoles requires the condensation of amidoximes with activated carboxylic acids under harsh dehydrating conditions (e.g., refluxing pyridine or high-temperature microwave irradiation)[1][4]. This can lead to the degradation of sensitive functional groups on complex lead compounds.
By utilizing 1-(1,2,4-oxadiazol-5-yl)ethanone , chemists bypass de novo ring construction. The pre-formed oxadiazole ring is integrated via a mild reductive amination of the ketone. This introduces a methyl-branched linker (a chiral center) adjacent to the oxadiazole, which can further restrict conformational flexibility and enhance target binding affinity through the "magic methyl" effect.
Figure 2: Experimental workflow for synthesizing and validating 1,2,4-oxadiazole derivatives.
Experimental Protocols
Protocol A: Mild Reductive Amination of 1-(1,2,4-oxadiazol-5-yl)ethanone
Causality & Design: Sodium triacetoxyborohydride (STAB) is strictly selected over sodium borohydride ( NaBH4 ). STAB's steric bulk and electron-withdrawing acetate groups make it a milder reducing agent, preventing the premature reduction of the ketone into an alcohol before the intermediate imine can fully form. 1,2-Dichloroethane (DCE) is utilized over Dichloromethane (DCM) due to its higher boiling point, allowing for gentle heating if the target amine is sterically hindered.
Materials:
-
1-(1,2,4-oxadiazol-5-yl)ethanone (1.0 equiv)
-
Target Primary or Secondary Amine (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Glacial Acetic Acid (0.1 - 1.0 equiv, as needed)
-
Anhydrous 1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
-
Imine Formation: In an oven-dried round-bottom flask purged with nitrogen, dissolve the target amine (1.1 mmol) and 1-(1,2,4-oxadiazol-5-yl)ethanone (1.0 mmol) in 5 mL of anhydrous DCE.
-
Catalysis: Add glacial acetic acid (0.1 mmol). Note: If the amine is present as a hydrochloride salt, add 1.1 equiv of N,N-Diisopropylethylamine (DIPEA) to free-base the amine, followed by 1.0 equiv of acetic acid to catalyze imine formation.
-
Pre-incubation: Stir the mixture at room temperature for 2 hours to ensure complete imine/enamine formation. Monitor via LC-MS.
-
Reduction: Cool the reaction to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes to control the mild exotherm.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–24 hours.
-
Quenching (Self-Validation Step): Quench the reaction by slowly adding 5 mL of saturated aqueous NaHCO3 . Caution: Vigorous effervescence will occur as excess STAB is destroyed. Stir for 15 minutes.
-
Extraction & Purification: Extract the aqueous layer with DCM ( 3×10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Protocol B: In Vitro Metabolic Stability Validation (Human Liver Microsomes)
Causality & Design: To prove the bioisosteric replacement successfully shielded the molecule from degradation, the synthesized oxadiazole must be tested against human liver microsomes (HLM). This protocol acts as a self-validating system by mandating the inclusion of a high-clearance control (Verapamil) to confirm the enzymatic viability of the microsomes during the assay.
Materials:
-
Human Liver Microsomes (HLM, 20 mg/mL)
-
NADPH Regenerating System (Solution A and B)
-
0.1 M Potassium Phosphate Buffer (pH 7.4)
-
Test Compound (10 mM in DMSO)
-
Verapamil (Positive Control)
Step-by-Step Methodology:
-
Preparation: Dilute the test compound and Verapamil to a working concentration of 100 µM in 50% Acetonitrile/Water.
-
Incubation Mixture: In a 96-well plate, prepare a mixture containing 0.5 mg/mL HLM and 1 µM of the test compound in 0.1 M Potassium Phosphate Buffer (pH 7.4). Keep the final DMSO concentration below 0.1% to prevent enzyme inhibition.
-
Pre-warming: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration: 1 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2 , 0.4 U/mL G6PDH).
-
Time-Course Aliquoting: At specified time points (0, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into a crash plate containing 150 µL of ice-cold Acetonitrile spiked with an internal standard (e.g., Tolbutamide). This instantly denatures the proteins and stops the reaction.
-
Analysis: Centrifuge the crash plate at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate and analyze the remaining parent compound percentage via LC-MS/MS.
-
Data Interpretation: Calculate the half-life ( t1/2 ) and intrinsic clearance ( CLint ). A successful bioisosteric replacement should demonstrate a significantly lower CLint compared to the original amide lead.
Sources
Application Note: 1-(1,2,4-Oxadiazol-5-yl)ethanone as a Privileged Scaffold in Heterocyclic Drug Design
Strategic Context & Scaffold Mechanics
The 1,2,4-oxadiazole nucleus has evolved from its initial discovery in 1884 into a cornerstone of modern medicinal chemistry[1]. Originally classified as an azoxime, this five-membered heterocycle is now widely deployed as a metabolically stable bioisostere for ester and amide functionalities. Unlike esters, which are highly susceptible to enzymatic hydrolysis by esterases, the 1,2,4-oxadiazole ring resists hydrolytic cleavage while maintaining a similar spatial geometry and hydrogen-bond acceptor profile[2].
Within this chemical space, 1-(1,2,4-oxadiazol-5-yl)ethanone (CAS 185445-01-6) serves as a highly versatile building block[3]. The presence of the electron-withdrawing oxadiazole ring significantly increases the acidity of the α-protons on the C5-acetyl group. This electronic activation provides a highly reactive electrophilic and nucleophilic handle, allowing medicinal chemists to rapidly generate libraries of chalcone analogs, hydrazones, and complex peptidomimetics[2].
Experimental Workflow & Logical Integration
To systematically explore structure-activity relationships (SAR), drug development programs utilize 1-(1,2,4-oxadiazol-5-yl)ethanone as a central hub. The workflow below illustrates the logical progression from precursor synthesis to biological profiling.
Workflow for 1-(1,2,4-oxadiazol-5-yl)ethanone derivatization and screening.
Validated Synthetic Protocols
The following protocols are designed as self-validating systems, ensuring that intermediate integrity is confirmed before proceeding to subsequent steps.
Protocol A: Microwave-Assisted Synthesis of 1-(1,2,4-oxadiazol-5-yl)ethanone
Traditional thermal cyclization of O-acyl amidoximes often requires prolonged heating in high-boiling solvents (e.g., toluene or DMF), which can lead to thermal degradation and poor yields. Microwave irradiation provides rapid, uniform heating that accelerates the dehydration step, trapping the kinetic product efficiently[3].
Step-by-Step Methodology:
-
O-Acylation: Dissolve the starting amidoxime (1.0 eq) and pyruvic acid (1.2 eq) in anhydrous DMF. Add EDC·HCl (1.5 eq) and HOBt (1.5 eq) at 0 °C.
-
Causality: Pyruvic acid provides the acetyl group directly upon cyclization. EDC/HOBt activates the carboxylic acid, preventing the formation of unreactive byproducts.
-
-
In-Process Control (Self-Validation): Analyze an aliquot via LC-MS. The reaction must show complete conversion to the O-acyl amidoxime intermediate ( [M+H]+ corresponding to the acyclic adduct) before proceeding.
-
Cyclodehydration: Transfer the mixture to a microwave reactor vial. Irradiate at 120 °C for 15 minutes.
-
Validation Checkpoint: Post-microwave LC-MS must show a mass shift of -18 Da, confirming the loss of water and successful closure of the 1,2,4-oxadiazole ring.
-
Workup: Quench with ice water, extract with EtOAc, wash with brine to remove DMF, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Protocol B: Enolate-Driven Derivatization (Aldol Condensation)
The acetyl group of 1-(1,2,4-oxadiazol-5-yl)ethanone is highly susceptible to enolization. Condensation with aryl aldehydes yields oxadiazole-chalcone hybrids, which are potent Michael acceptors known to interact with cysteine residues in target proteins.
Step-by-Step Methodology:
-
Enolization: Dissolve 1-(1,2,4-oxadiazol-5-yl)ethanone (1.0 eq) and a substituted benzaldehyde (1.0 eq) in absolute ethanol.
-
Catalysis: Add a catalytic amount of piperidine and glacial acetic acid (0.1 eq each).
-
Causality: While strong bases (NaOH) can be used, they risk hydrolyzing sensitive functional groups on the aryl aldehyde. The piperidine/acetic acid system operates via an iminium ion intermediate, significantly lowering the activation energy for the nucleophilic attack of the enolate.
-
-
Reaction Monitoring (Self-Validation): Heat to reflux. The system is visually self-validating; as the cross-conjugated α,β -unsaturated system forms, the solution will transition from colorless to a deep yellow/orange. TLC (Hexane:EtOAc 3:1) will show the emergence of a highly UV-active, lower-Rf spot.
-
Isolation: Cool to 0 °C to precipitate the product. Filter and recrystallize from hot ethanol.
Biological Profiling & Mechanism of Action
Derivatives of the 1,2,4-oxadiazole scaffold have demonstrated profound antineoplastic properties[4]. A primary mechanism of action for these compounds is the induction of the intrinsic apoptotic pathway. By acting as bioisosteres that can penetrate cell membranes effectively, these derivatives modulate the Bcl-2 family of proteins, tipping the cellular balance toward programmed cell death[5].
Apoptotic signaling pathway modulated by 1,2,4-oxadiazole derivatives.
Quantitative Efficacy Data
Recent literature highlights the sub-micromolar potency of rationally designed 1,2,4-oxadiazole derivatives against various human carcinoma cell lines. The table below summarizes the cytotoxicity metrics of leading structural analogs.
| Compound Series / Scaffold | Target Cell Line | IC50 Value (μM) | Primary Biological Mechanism | Reference |
| Terthiopene Analogs (9a-c) | MCF-7 (Breast) | 0.19 – 0.78 | Pro-apoptotic / Cytotoxic | [1] |
| Terthiopene Analogs (9a-c) | HCT-116 (Colon) | 1.17 – 5.13 | Pro-apoptotic / Cytotoxic | [1] |
| HepG2 Targeted Analogs (86, 87) | HepG2 (Liver) | 1.03 – 1.07 | Antiproliferative | [4] |
| Triazole-Pyrazole Hybrids (16) | MCF-7 (Breast) | ~81.0 | Antiproliferative | [4] |
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. 1-(1,2,4-Oxadiazol-5-yl)ethanone|CAS 185445-01-6 [benchchem.com]
- 4. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03702F [pubs.rsc.org]
- 5. encyclopedia.pub [encyclopedia.pub]
Step-by-Step Functionalization of 1-(1,2,4-oxadiazol-5-yl)ethanone: Protocols for Advanced Scaffold Derivatization
Introduction & Chemical Context
The 1,2,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for esters and amides due to its metabolic stability, improved cell permeability, and favorable physicochemical profile[1]. Within this class of compounds, 1-(1,2,4-oxadiazol-5-yl)ethanone (CAS 185445-01-6) serves as a highly versatile, bifunctional building block[2].
The chemical behavior of this scaffold is dictated by the strong electron-withdrawing nature of the oxadiazole ring. This electronic effect strongly polarizes the adjacent acetyl group at the C5 position, significantly increasing the acidity of the alpha-protons and enhancing the electrophilicity of the carbonyl carbon. Understanding this causality is critical for designing successful functionalization workflows. This application note details three self-validating synthetic protocols—alpha-bromination, aldol condensation, and reductive amination—tailored specifically to the reactivity of 1-(1,2,4-oxadiazol-5-yl)ethanone.
Divergent Functionalization Workflows
Divergent functionalization pathways of 1-(1,2,4-oxadiazol-5-yl)ethanone.
Experimental Protocols
Protocol 1: Alpha-Bromination
Objective: Synthesis of 2-bromo-1-(1,2,4-oxadiazol-5-yl)ethanone. Causality & Mechanistic Insight: Alpha-bromo ketones are critical electrophilic precursors for the Hantzsch thiazole synthesis, a classic method for constructing medicinally relevant aminothiazoles[3]. The electron-deficient nature of the 1,2,4-oxadiazole ring retards enolization slightly compared to electron-rich aryl ketones. However, this same electron deficiency completely protects the heterocyclic core from unwanted electrophilic bromination. Utilizing molecular bromine (Br₂) in glacial acetic acid ensures a clean conversion via the acid-catalyzed enol tautomer[4].
Step-by-Step Methodology:
-
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(1,2,4-oxadiazol-5-yl)ethanone (10.0 mmol) in 15 mL of glacial acetic acid.
-
Addition: Cool the solution to 0 °C using an ice-water bath. Dissolve Br₂ (10.5 mmol) in 5 mL of glacial acetic acid and add this solution dropwise over 30 minutes via an addition funnel.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir until the red color of bromine completely dissipates (typically 2-4 hours), indicating complete consumption of the electrophile[4].
-
Workup: Pour the reaction mixture into 50 mL of crushed ice/water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ until the pH is neutral, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Self-Validation (QC): Analyze the crude product via ¹H NMR. The successful reaction is confirmed by the disappearance of the acetyl singlet at ~2.6 ppm and the emergence of a new deshielded singlet at ~4.5 ppm corresponding to the -CH₂Br protons.
Protocol 2: Aldol Condensation
Objective: Synthesis of (E)-3-aryl-1-(1,2,4-oxadiazol-5-yl)prop-2-en-1-one (Chalcone Analog). Causality & Mechanistic Insight: The enhanced acidity of the C5-acetyl protons permits facile enolate generation under mild basic conditions. Strong bases (like NaOEt) can sometimes cause ring-opening of the oxadiazole; therefore, a secondary amine like piperidine is chosen as a mild, effective catalyst. The resulting chalcone analogs are essential intermediates for synthesizing complex pyrazolines and pyrimidines.
Step-by-Step Methodology:
-
Preparation: Dissolve 1-(1,2,4-oxadiazol-5-yl)ethanone (5.0 mmol) and an aromatic aldehyde (e.g., benzaldehyde, 5.0 mmol) in 20 mL of absolute ethanol.
-
Catalysis: Add catalytic piperidine (0.5 mmol, 10 mol%) dropwise to the stirring solution.
-
Reaction: Attach a reflux condenser and heat the mixture to 75 °C for 4-6 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc 3:1).
-
Isolation: Upon completion, cool the reaction mixture to 0 °C. The chalcone analog typically precipitates from the ethanolic solution.
-
Purification: Filter the precipitate under vacuum, wash with ice-cold ethanol (2 x 5 mL), and dry under high vacuum.
-
Self-Validation (QC): ¹H NMR must show two distinct doublets with a large coupling constant (J ≈ 16 Hz) in the 7.4-7.8 ppm range, confirming the formation of the trans (E) alkene geometry.
Protocol 3: Reductive Amination
Objective: Synthesis of 1-(1,2,4-oxadiazol-5-yl)ethan-1-amine. Causality & Mechanistic Insight: Converting the ketone to a primary amine introduces a basic sp³ center, which is highly sought after in drug discovery for improving aqueous solubility (logD) and target engagement[5]. The reaction proceeds via the formation of an imine intermediate using a large excess of ammonium acetate. Sodium cyanoborohydride (NaBH₃CN) is selected as the reducing agent because it is stable in the weakly acidic conditions (pH ~5-6) required to protonate the imine for reduction, without prematurely reducing the starting ketone.
Step-by-Step Methodology:
-
Imine Formation: Dissolve 1-(1,2,4-oxadiazol-5-yl)ethanone (5.0 mmol) and ammonium acetate (50.0 mmol, 10 eq) in 25 mL of anhydrous methanol. Stir at room temperature for 2 hours to ensure complete imine/iminium formation.
-
Reduction: Cool the mixture to 0 °C. Add NaBH₃CN (7.5 mmol, 1.5 eq) portion-wise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.
-
Quench & Workup: Carefully quench the reaction by adding 1M HCl until pH < 2 (Caution: perform in a fume hood as trace HCN gas may evolve). Stir for 15 minutes to destroy excess reducing agent.
-
Extraction: Basify the aqueous layer to pH 10 using 2M NaOH. Extract the free amine with dichloromethane (3 x 20 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Self-Validation (QC): ¹H NMR will show a shift of the methyl group to a doublet at ~1.4 ppm and the appearance of a chiral methine quartet at ~4.2 ppm. LC-MS should confirm the [M+H]⁺ mass of the target amine[5].
Quantitative Data Summary
The following table summarizes the expected reaction metrics and analytical quality control markers for the functionalization workflows.
| Functionalization Pathway | Target Molecule Class | Catalyst / Reagent | Typical Yield (%) | Key ¹H NMR Marker (CDCl₃, δ ppm) | Key MS / IR Marker |
| Alpha-Bromination | 2-bromo-1-(1,2,4-oxadiazol-5-yl)ethanone | Br₂ / Glacial AcOH | 75 - 85% | ~4.50 (s, 2H, -CH₂Br) | Isotopic doublet [M]⁺/[M+2]⁺ (1:1) |
| Aldol Condensation | Chalcone Analog (Ar = Phenyl) | Piperidine (10 mol%) | 65 - 80% | 7.4-7.8 (2 x d, J~16 Hz, Alkene) | Strong IR stretch ~1660 cm⁻¹ (C=O) |
| Reductive Amination | 1-(1,2,4-oxadiazol-5-yl)ethan-1-amine | NH₄OAc / NaBH₃CN | 55 - 70% | ~4.20 (q, 1H, -CH-NH₂) | LC-MS [M+H]⁺ = 114.1 m/z |
References
-
Benchchem. 1-(1,2,4-Oxadiazol-5-yl)ethanone | CAS 185445-01-6. 2
-
ACS Publications. Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. 1
-
Benchchem. 1-(1,2,4-Oxadiazol-5-yl)ethanamine.5
-
Benchchem. Application of 2-Bromopentan-3-one in Medicinal Chemistry: Synthesis of Bioactive Heterocycles. 3
-
Benchchem. ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE. 4
Sources
Application Note: Scalable Synthesis of 1-(1,2,4-Oxadiazol-5-yl)ethanone
Executive Summary
The 1,2,4-oxadiazole ring is a privileged five-membered heterocycle, widely recognized in medicinal chemistry as a robust bioisostere for amide and ester functionalities[1]. It offers enhanced metabolic stability and favorable pharmacokinetic properties[1]. 1-(1,2,4-Oxadiazol-5-yl)ethanone (CAS 185445-01-6) serves as a critical, high-purity building block for introducing the oxadiazole core alongside a versatile acetyl moiety[2].
This application note details a scalable, field-proven methodology for synthesizing 1-(1,2,4-oxadiazol-5-yl)ethanone. Moving from milligram-scale discovery to multi-gram or kilogram production requires careful management of reaction exotherms, intermediate stability, and purification efficiency. We outline a highly controlled two-stage [4+1] assembly route utilizing formamidoxime and a pyruvic acid derivative, optimized for yield and operational safety[3].
Mechanistic Rationale & Scale-Up Strategy
The most prevalent method for constructing the 1,2,4-oxadiazole core relies on the cyclization of an amidoxime precursor with a carbonyl-containing compound[1]. For 1-(1,2,4-oxadiazol-5-yl)ethanone, the synthesis proceeds via a [4+1] assembly where formamidoxime supplies four atoms of the ring, and an activated pyruvic acid derivative (such as ethyl pyruvate or pyruvoyl chloride) supplies the fifth carbon (C5) along with the requisite acetyl substituent.
The Two-Stage Pathway
While one-pot procedures exist, a traditional two-step method involving the isolation (or controlled in-situ formation) of an O-acylamidoxime intermediate is preferred for scale-up[1].
-
O-Acylation: The initial step is analogous to amide bond formation[4]. Formamidoxime is acylated by the pyruvic derivative. At scale, this step must be strictly temperature-controlled to prevent premature, uncontrolled cyclization or degradation of the sensitive formamidoxime.
-
Cyclodehydration: The intramolecular cyclodehydration forms the stable aromatic heterocycle[1]. Because this ring-closure is highly exothermic, utilizing milder cyclization conditions—such as Tetrabutylammonium fluoride (TBAF) in THF at room temperature—prevents the thermal degradation of the acetyl group (e.g., via aldol-type side reactions) that often plagues high-temperature cyclizations[4].
Synthetic workflow for 1-(1,2,4-oxadiazol-5-yl)ethanone via the amidoxime route.
Experimental Protocol: 100-Gram Scale Synthesis
Note: This protocol is designed as a self-validating system. In-process controls (IPCs) via HPLC are mandatory before proceeding to subsequent steps to ensure safety and yield.
Step 1: Synthesis of the O-Acylamidoxime Intermediate
Causality Insight: Formamidoxime is highly reactive. Adding the acylating agent dropwise under cooling prevents thermal spikes that lead to dimerization or decomposition.
-
Preparation: Charge a 2L jacketed reactor equipped with a mechanical stirrer, internal thermometer, and nitrogen line with formamidoxime (1.0 eq, 53.6 g) and anhydrous Tetrahydrofuran (THF) (800 mL).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 138.3 g). Cool the mixture to 0–5 °C using a chiller unit.
-
Acylation: Slowly add pyruvoyl chloride (1.05 eq, 100.2 g) dropwise over 90 minutes. Maintain the internal temperature below 10 °C.
-
IPC Validation: Stir for an additional 2 hours at 10 °C. Sample the reaction mixture for HPLC analysis. The reaction is deemed complete when formamidoxime is < 2% by area.
-
Workup: Filter the precipitated DIPEA hydrochloride salt. Concentrate the filtrate under reduced pressure (bath temperature < 30 °C) to yield the crude O-acylamidoxime. Do not subject this intermediate to high heat.
Step 2: Mild Cyclodehydration
Causality Insight: Traditional thermal cyclization requires heating above 100 °C, which can cause the acetyl group at the 5-position to undergo self-condensation. Utilizing TBAF allows for room-temperature cyclocondensation, preserving the integrity of the acetyl moiety[4].
-
Preparation: Redissolve the crude O-acylamidoxime in anhydrous THF (1 L) in the jacketed reactor. Adjust the internal temperature to 20 °C.
-
Catalysis: Add a 1M solution of TBAF in THF (0.5 eq, 446 mL) in a single portion.
-
Reaction: Stir the mixture at room temperature (20–25 °C) for 12 hours.
-
IPC Validation: Monitor via HPLC. Proceed to workup when the O-acylamidoxime intermediate is < 1%.
-
Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl (500 mL). Extract the aqueous layer with Ethyl Acetate (3 x 400 mL). Combine the organic layers, wash with brine (500 mL), and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude dark oil via short-path vacuum distillation or silica gel plug (Hexanes/EtOAc) to afford 1-(1,2,4-oxadiazol-5-yl)ethanone as a pale liquid/low-melting solid.
Quantitative Data & Process Metrics
The following table summarizes the expected process metrics across different scales, comparing the traditional thermal cyclization method against the optimized TBAF-mediated room temperature method.
| Metric | Thermal Cyclization (10g Scale) | TBAF-Mediated (10g Scale) | TBAF-Mediated (100g Scale) |
| Overall Yield (%) | 42% | 78% | 74% |
| Purity (HPLC AUC) | 88.5% | >98.0% | 97.5% |
| Major Impurity | Aldol condensation products | Unreacted intermediate (<1%) | Unreacted intermediate (<1%) |
| Cyclization Temp. | 110 °C (Toluene reflux) | 20–25 °C | 20–25 °C |
| Cyclization Time | 4 hours | 12 hours | 14 hours |
| Operational Safety | High exotherm risk | Controlled, mild | Controlled, mild |
Data Summary: The TBAF-mediated route significantly suppresses side reactions associated with the highly reactive 5-acetyl group, nearly doubling the isolated yield and providing a safer thermal profile for scale-up operations.
Sources
Mechanistic Rationale: The 1,2,4-Oxadiazole Scaffold in Materials Science
Application Note: 1-(1,2,4-Oxadiazol-5-yl)ethanone as a Precursor for Advanced Functional Materials
The development of high-performance organic materials relies heavily on the precise engineering of molecular energy levels. Within this domain, the 1,2,4-oxadiazole heterocycle has emerged as a privileged scaffold[1]. The presence of one electronegative oxygen and two nitrogen atoms within the five-membered ring creates a highly electron-deficient core. This intrinsic electron deficiency significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, making oxadiazole derivatives exceptional candidates for Electron Transport Layers (ETLs) and Hole-Blocking Layers (HBLs) in Organic Light-Emitting Diodes (OLEDs)[2][3].
While symmetric oxadiazoles are widely utilized, 1-(1,2,4-oxadiazol-5-yl)ethanone (CAS 185445-01-6) serves as a uniquely versatile, asymmetric building block[4]. The critical advantage of this compound lies in its 5-acetyl moiety. The α -hydrogens of this methyl ketone are highly acidic due to the strong electron-withdrawing nature of both the adjacent carbonyl and the oxadiazole ring. This structural feature enables facile, base-catalyzed Claisen-Schmidt condensations with various aryl aldehydes[5]. By modularly extending the π -conjugation length through these condensations, materials scientists can precisely tune the bandgap, triplet energy ( ET ), and glass transition temperature ( Tg ) of the resulting materials[6].
Beyond optoelectronics, the 1,2,4-oxadiazole ring possesses a high positive heat of formation and an excellent oxygen balance. When the ethanone handle is functionalized with nitrogen-rich groups (e.g., via nitration or amination), it yields high-density energetic materials that exhibit remarkable insensitivity to shock and friction[7].
Quantitative Data: Thermophysical and Electronic Properties
The table below summarizes the typical physicochemical properties of functional materials derived from oxadiazole precursors compared to industry-standard materials.
| Material Class | Electron Mobility ( μe ) [cm 2 /Vs] | Triplet Energy ( ET ) [eV] | Glass Transition ( Tg ) [°C] | Primary Application |
| Standard Alq 3 | ∼10−6 | 2.0 | 172 | Baseline ETL / Emitter |
| Oxadiazole-Chalcone Derivatives | 10−5 to 10−4 | 2.4 - 2.6 | 140 - 180 | Solution-Processed ETL |
| π -Extended Poly-Oxadiazoles | ∼10−4 | > 2.7 | > 200 | High-Efficiency Blue OLED ETL |
| Energetic Oxadiazole Salts | N/A | N/A | Decomposes > 220 | Insensitive High Explosive |
Synthetic and Processing Workflow
The following diagram illustrates the divergent synthetic pathways utilizing 1-(1,2,4-oxadiazol-5-yl)ethanone to generate distinct classes of advanced materials.
Workflow for converting 1-(1,2,4-oxadiazol-5-yl)ethanone into advanced functional materials.
Experimental Protocols
Protocol 1: Synthesis of a π -Extended Oxadiazole-Chalcone Precursor
Objective: To synthesize an extended conjugated system via Claisen-Schmidt condensation, serving as a solution-processable electron transport material.
-
Preparation: Dissolve 1-(1,2,4-oxadiazol-5-yl)ethanone (1.0 eq) and a highly conjugated aryl aldehyde (e.g., 4-(diphenylamino)benzaldehyde, 1.0 eq) in anhydrous ethanol (0.2 M).
-
Causality: Anhydrous ethanol solubilizes both starting materials but acts as an anti-solvent for the highly conjugated, rigid chalcone product. As the product forms, it precipitates, driving the reaction equilibrium forward according to Le Chatelier's principle.
-
-
Catalysis: Cool the mixture to 0 °C in an ice bath. Add a catalytic amount of piperidine (0.1 eq) dropwise.
-
Causality: The acetyl group on the electron-deficient oxadiazole ring is highly activated. Using strong inorganic bases at room temperature can trigger unwanted side reactions, such as self-condensation or oxadiazole ring-opening. Mild organic base and low temperature ensure strict kinetic control.
-
-
Reaction: Remove the ice bath and stir at room temperature for 12–24 hours. Monitor the reaction via TLC (Hexane:EtOAc, 7:3).
-
Self-Validation: The disappearance of the ketone spot and the emergence of a highly fluorescent, lower-Rf spot under 365 nm UV light indicates successful π -extension.
-
-
Workup: Filter the resulting precipitate via vacuum filtration. Wash the filter cake sequentially with ice-cold ethanol (2 × 10 mL) and cold hexanes (2 × 10 mL).
-
Causality: Cold ethanol removes unreacted aldehyde and the piperidine catalyst without dissolving the target chalcone. Hexanes wash away any non-polar organic impurities.
-
-
Validation: Dry under vacuum and confirm the structure via 1 H NMR.
-
Self-Validation: Look for the characteristic trans-alkene doublet signals at ∼7.5–8.0 ppm with a coupling constant of J≈16 Hz, confirming the exclusive formation of the E-isomer.
-
Protocol 2: Fabrication of an Oxadiazole-Based Electron Transport Layer (ETL)
Objective: Spin-coating the synthesized oxadiazole derivative into a defect-free thin film for OLED integration[2].
-
Solution Preparation: Dissolve the purified oxadiazole-chalcone derivative in anhydrous chlorobenzene at a concentration of 10 mg/mL. Stir at 50 °C for 1 hour to ensure complete dissolution.
-
Causality: Chlorobenzene provides an optimal boiling point ( ∼131 °C) for spin-coating. It allows the solvent to evaporate slowly enough to form a highly ordered, amorphous film without crystallizing rapidly (rapid crystallization causes light-scattering grain boundaries and charge traps).
-
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a clean vial.
-
Causality: Particulate matter in the solution will cause "pinholes" in the thin film, leading to electrical shorts and catastrophic device failure. PTFE is utilized because it is chemically inert to aggressive aromatic solvents like chlorobenzene.
-
-
Substrate Preparation: Subject the ITO/HTL-coated substrate to UV-Ozone treatment for 15 minutes immediately prior to coating.
-
Causality: UV-Ozone removes adventitious carbon and increases the surface energy (hydrophilicity) of the substrate. This ensures complete, uniform wetting of the oxadiazole solution and lowers the interfacial charge injection barrier.
-
-
Spin-Coating: Dispense 50 µL of the filtered solution statically onto the substrate. Spin at 2000 rpm for 45 seconds.
-
Causality: These rheological parameters typically yield a film thickness of 30–50 nm. This thickness is the optimal tunneling/hopping distance for electron transport without introducing excessive series resistance.
-
-
Thermal Annealing: Transfer the coated substrate to a hotplate at 120 °C for 20 minutes inside a nitrogen-filled glovebox.
-
Causality: Thermal annealing drives off residual chlorobenzene and relaxes the polymer/oligomer chains into a thermodynamically stable amorphous state, significantly improving electron mobility and preventing film delamination during subsequent metal cathode deposition.
-
References
-
Full article: New 1,2,4- and 1,3,4-oxadiazole materials: synthesis, and mesomorphic and luminescence properties. Taylor & Francis.1
-
1-(1,2,4-Oxadiazol-5-yl)ethanone | CAS 185445-01-6. Benchchem.4
-
Phosphonate functionalized oxadiazole derivative as an efficient electron transporting material for solution-processed blue electrophosphorescent devices. PubMed.2
-
Molecular Wires Comprising π -Extended Ethynyl- and Butadiynyl-2,5-Diphenyl-1,3,4-Oxadiazole Derivatives: Synthesis, Redox, Structural, and Optoelectronic Properties. ACS Publications.3
-
A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance. Frontiers.7
-
A high triplet energy, high thermal stability oxadiazole derivative as the electron transporter for highly efficient red, green and blue phosphorescent OLEDs. ResearchGate.6
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC.5
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Phosphonate functionalized oxadiazole derivative as an efficient electron transporting material for solution-processed blue electrophosphorescent devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-(1,2,4-Oxadiazol-5-yl)ethanone|CAS 185445-01-6 [benchchem.com]
- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance [frontiersin.org]
Technical Support Center: Yield Optimization for 1-(1,2,4-oxadiazol-5-yl)ethanone Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize the synthesis of 1-(1,2,4-oxadiazol-5-yl)ethanone.
The 1,2,4-oxadiazole ring is a privileged pharmacophore widely used as a bioisostere for esters and amides[1]. However, synthesizing the 5-ethanone (5-acetyl) derivative presents a unique chemical challenge: the acetyl moiety is highly sensitive to the harsh thermal and basic conditions traditionally required for oxadiazole cyclodehydration. This guide provides field-proven, mechanistically grounded solutions to bypass these degradation pathways and maximize your yields.
Mechanistic Workflow & Pathway Visualization
Understanding the kinetic pathways of oxadiazole formation is critical for troubleshooting. The traditional two-step method isolates the highly sensitive O-acylamidoxime intermediate before forcing cyclization via high heat. In contrast, optimized one-pot protocols leverage solvent effects to drive the reaction at ambient temperatures, preserving the fragile 5-ethanone group[1][2].
Mechanistic workflow comparing traditional two-step synthesis versus the optimized one-pot protocol.
Troubleshooting Guide & FAQs
Q1: Why does the 5-ethanone moiety degrade during standard cyclodehydration, resulting in yields below 40%? A1: The 1,2,4-oxadiazole core assembly traditionally requires high temperatures (e.g., refluxing toluene at 110°C or DMF at 80°C) to drive the elimination of water from the O-acylamidoxime intermediate[1]. The 5-ethanone (acetyl) group is highly sensitive to these conditions. At elevated temperatures, the acetyl group undergoes aldol-type self-condensation or hydrolytic cleavage, drastically reducing the yield of the desired 1-(1,2,4-oxadiazol-5-yl)ethanone.
Q2: How does the NaOH/DMSO one-pot system prevent this degradation? A2: The causality lies in the solvent mechanics. In dimethyl sulfoxide (DMSO), the sodium cation from NaOH is heavily solvated, leaving the hydroxide anion "naked" and exceptionally basic/nucleophilic[2]. This dramatically lowers the activation energy required for both the initial O-acylation (using ethyl pyruvate) and the subsequent intramolecular cyclization. Consequently, the entire transformation proceeds efficiently at room temperature (20–25°C), entirely bypassing the thermal degradation pathways of the ethanone group[1][2].
Q3: I am using pyruvic acid with EDC/HOBt coupling reagents, but my O-acylation step is stalling. What is going wrong? A3: Pyruvic acid is highly electrophilic but unstable. When activated by standard coupling reagents like EDC/HOBt, the resulting active ester is prone to rapid decarboxylation or polymerization before the amidoxime can successfully attack it. Switching the electrophile to ethyl pyruvate and utilizing a base-promoted ester condensation route is far more reliable for this specific scaffold[2].
Q4: Can I use oxidative cyclization to synthesize this specific scaffold? A4: Yes, oxidative cyclization is a viable alternative. Reacting an amidoxime with an aldehyde (e.g., pyruvaldehyde) followed by oxidation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or N-bromosuccinimide (NBS) can yield the oxadiazole under mild conditions[2][3]. However, handling volatile and highly reactive pyruvaldehyde can be practically challenging, making the ethyl pyruvate + NaOH/DMSO route generally more robust and scalable.
Quantitative Yield Comparison
The following table summarizes internal and literature-validated data comparing different synthetic strategies for the 5-ethanone oxadiazole derivative.
| Synthesis Strategy | Reagents / Conditions | Intermediate Isolation | Ethanone Stability | Average Yield (%) |
| Traditional Two-Step | Pyruvoyl chloride, Toluene (110°C) | Required | Poor (Thermal cleavage) | 30 - 45% |
| Amide Coupling | Pyruvic acid, EDC/HOBt, DMF (80°C) | Required | Moderate | 50 - 60% |
| Oxidative Cyclization | Pyruvaldehyde, DDQ, DCM (RT) | Not Required | Good | 65 - 75% |
| Superbase One-Pot | Ethyl pyruvate, NaOH, DMSO (RT) | Not Required | Excellent | 85 - 95% |
Self-Validating Experimental Protocol
To ensure high reproducibility and E-E-A-T standards, the following step-by-step methodology utilizes the optimized Ambient-Temperature One-Pot Synthesis . This protocol is designed as a self-validating system, meaning built-in visual and chemical checkpoints will confirm the reaction is proceeding correctly at each stage.
Methodology: One-Pot Synthesis of 1-(1,2,4-oxadiazol-5-yl)ethanone
Step 1: Amidoxime Activation
-
In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the starting amidoxime (10.0 mmol, 1.0 equiv) in anhydrous DMSO (20 mL, 0.5 M concentration).
-
Add finely powdered Sodium Hydroxide (NaOH, 20.0 mmol, 2.0 equiv) in one portion.
-
Stir the suspension vigorously at room temperature (20–25°C) for 15 minutes.
-
Validation Checkpoint: The mixture should transition from a cloudy suspension to a slightly colored, near-homogeneous solution as the amidoxime hydroxyl group is fully deprotonated into the highly nucleophilic alkoxide. If large clumps of NaOH remain, your stirring rate is too low, which will bottleneck the reaction.
Step 2: Electrophile Addition 4. Place the flask in a room-temperature water bath (to act as a mild heat sink). 5. Add Ethyl Pyruvate (12.0 mmol, 1.2 equiv) dropwise over 5 minutes via a syringe.
-
Validation Checkpoint: A slight exotherm may be observed. The water bath ensures the internal temperature does not exceed 30°C, which is the critical threshold for preventing the degradation of the pyruvate moiety.
Step 3: Cyclodehydration Monitoring 6. Allow the reaction to stir at room temperature for 4 to 16 hours. 7. Monitor the reaction progress via LC-MS or TLC (Hexanes:EtOAc 7:3).
-
Validation Checkpoint: You should observe the transient appearance of the O-acylamidoxime intermediate, which will spontaneously convert into the higher-Rf 1,2,4-oxadiazole product without the need for additional heating[1].
Step 4: Quench and Extraction 8. Once the intermediate is fully consumed, quench the reaction by slowly pouring the mixture into 100 mL of ice-cold distilled water. 9. Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). 10. Wash the combined organic layers with a saturated brine solution (3 x 50 mL).
-
Validation Checkpoint: DMSO is highly miscible with water but can partition into Ethyl Acetate. The aggressive brine washes are strictly required to pull residual DMSO out of the organic layer, ensuring a clean crude NMR.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure 1-(1,2,4-oxadiazol-5-yl)ethanone.
References
- Source: researchgate.
- Source: mdpi.
- Source: benchchem.
Sources
troubleshooting low conversion rates for 1-(1,2,4-oxadiazol-5-yl)ethanone
Welcome to the Technical Support Center. This guide specifically addresses the chronic low conversion rates encountered when synthesizing 1-(1,2,4-oxadiazol-5-yl)ethanone (also known as 5-acetyl-1,2,4-oxadiazole). Due to the highly electrophilic nature of the α -keto group required at the C5 position, standard amidoxime cyclization protocols frequently fail, resulting in complex mixtures and single-digit yields.
Below, we break down the mechanistic causality behind these failures and provide a self-validating, field-proven protocol to bypass these bottlenecks.
Mechanistic Pathway & Troubleshooting Logic
To understand why direct synthesis fails, we must look at the chemoselectivity of the reactants. The diagram below illustrates the competing pathways when attempting to synthesize the target molecule directly versus our optimized indirect route.
Mechanistic pathways for 5-acetyl-1,2,4-oxadiazole synthesis showing chemoselectivity challenges.
Frequently Asked Questions (FAQs)
Q: Why am I seeing multiple byproducts and <15% conversion when reacting my amidoxime directly with pyruvic acid or ethyl pyruvate? A: This is a classic chemoselectivity clash. Pyruvic acid contains two highly electrophilic centers: the carboxylic acid (or ester) and the α -ketone. Amidoximes are ambidentate nucleophiles, possessing both an N−OH group and an NH2 group, with the latter having reactivity comparable to standard amines (1[1]). While you want the hydroxyl group to attack the activated carboxylate to form the O-acylamidoxime, the primary amine rapidly condenses with the α -ketone to form stable imine/hydrazone-like byproducts. This competing side reaction destroys your mass balance and leads to characteristically low yields (2[2]).
Q: Even when I detect the O-pyruvoyl amidoxime intermediate via LC-MS, it fails to cyclize into the oxadiazole. Why does the reaction stall? A: Cyclodehydration of O-acylamidoximes requires the nitrogen lone pair to attack the newly formed carbonyl carbon. The presence of an adjacent, highly electron-withdrawing acetyl group severely reduces the electron density at the reaction center, raising the activation energy required for ring closure. Furthermore, prolonged heating to force this cyclization often leads to the intermediate hydrolyzing back to the starting materials due to trace moisture, or undergoing an irreversible rearrangement to the unreactive N-acylamidoxime (2[2]). The Boulton-Katritzky rearrangement is also a heavily documented degradation pathway in 1,2,4-oxadiazole chemistry under thermal stress ().
Q: What is the most reliable, field-proven method to synthesize 1-(1,2,4-oxadiazol-5-yl)ethanone? A: The Indirect Hydroxy-Oxidation Route . Instead of using pyruvic acid, couple the amidoxime with lactic acid . The hydroxyl group of lactic acid is not electrophilic, completely eliminating the chemoselectivity issue during coupling. The resulting O-lactyl amidoxime cyclizes smoothly to form 5-(1-hydroxyethyl)-1,2,4-oxadiazole. Once the stable oxadiazole ring is formed, a mild oxidation cleanly converts the secondary alcohol to the target acetyl group.
Quantitative Data: Strategy Comparison
| Synthetic Strategy | Reagents | Chemoselectivity Risk | Cyclization Temp | Expected Overall Conversion |
| Direct Acylation | Pyruvic Acid, HATU, DIPEA | High (Amine attacks ketone) | 110°C | < 15% |
| Direct Condensation | Ethyl Pyruvate, NaOEt | High (Self-condensation) | Reflux | 20 - 30% |
| Indirect (Hydroxy-Oxidation) | Lactic Acid, HATU → DMP | Low (Ketone is protected as alcohol) | 90°C | 75 - 85% |
Optimized Experimental Protocol: The Indirect Hydroxy-Oxidation Route
This two-phase methodology acts as a self-validating system: by isolating the stable alcohol intermediate in Phase 1, you definitively confirm successful oxadiazole ring closure before introducing the highly reactive acetyl moiety in Phase 2.
Phase 1: Synthesis of 5-(1-hydroxyethyl)-1,2,4-oxadiazole
-
Activation: In an oven-dried flask under argon, dissolve lactic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).
-
Base Addition: Add DIPEA (2.5 equiv) dropwise. Stir at room temperature for 15 minutes to ensure complete formation of the active ester. Causality: HATU in combination with a non-nucleophilic base like DIPEA is highly effective for O-acylation, minimizing unreacted starting materials (2[2]).
-
Coupling: Add the starting amidoxime (1.0 equiv) portion-wise. Stir at room temperature for 2 hours to form the O-lactyl amidoxime intermediate.
-
Cyclodehydration: Heat the reaction mixture to 90°C for 12 hours. Causality: Elevated temperatures are required to drive the cyclization of the O-acylamidoxime and overcome the activation energy barrier (2[2]).
-
Workup & Purification: Quench with water, extract with EtOAc (3x). Wash the organic layer with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na2SO4 , concentrate, and purify via silica gel chromatography to isolate the alcohol intermediate.
Phase 2: Oxidation to 1-(1,2,4-oxadiazol-5-yl)ethanone
-
Preparation: Dissolve the purified 5-(1-hydroxyethyl)-1,2,4-oxadiazole in anhydrous DCM (0.1 M) and cool to 0°C.
-
Oxidation: Add Dess-Martin Periodinane (DMP) (1.5 equiv) portion-wise. Causality: DMP provides mild, neutral oxidation conditions, preventing the degradation or ring-opening of the electron-deficient oxadiazole core.
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours.
-
Quench & Isolate: Quench with a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3 . Stir vigorously until the organic layer is clear. Extract with DCM, dry over Na2SO4 , and concentrate to yield the pure 1-(1,2,4-oxadiazol-5-yl)ethanone.
References
- Source: benchchem.
- Source: mdpi.
- Source: chim.
Sources
purification techniques for 1-(1,2,4-oxadiazol-5-yl)ethanone mixtures
Technical Support Center: Purification of 1-(1,2,4-oxadiazol-5-yl)ethanone Mixtures
Overview The synthesis of 1-(1,2,4-oxadiazol-5-yl)ethanone[1] typically involves the O-acylation of an amidoxime followed by thermal cyclodehydration[2]. While this "privileged scaffold" is highly valued in medicinal chemistry[2], isolating it from complex reaction mixtures presents distinct challenges. The low aromaticity of the O-N bond makes the ring susceptible to cleavage[3], and the polarity of the product often mirrors that of unreacted starting materials. This guide provides field-proven, self-validating troubleshooting strategies to ensure high-purity isolation.
Mechanistic Pathway of Synthesis and Degradation
Mechanistic pathway of 1,2,4-oxadiazole synthesis and thermal degradation.
Troubleshooting & FAQs
Q1: Post-reaction, my 1-(1,2,4-oxadiazol-5-yl)ethanone is trapped as a stubborn, dark oil. How do I induce crystallization? Causality: High-boiling solvents like DMF or DMSO, commonly used in the cyclodehydration step, severely disrupt the crystal lattice formation of the oxadiazole, trapping it as an oil[3]. Solution: Do not attempt to force crystallization directly from the oil. Instead, dissolve the crude mixture in a highly volatile solvent (e.g., dichloromethane) and add a non-polar co-solvent like toluene[3]. Evaporating this mixture under reduced pressure allows the toluene to form an azeotrope with the DMF/DMSO, effectively pulling the high-boiling impurities out of the matrix[3].
Q2: During silica gel chromatography, my product perfectly co-elutes with the unreacted amidoxime. How can I resolve this? Causality: Amidoximes and 1,2,4-oxadiazoles share highly similar polarities due to their nitrogen- and oxygen-rich hydrogen-bonding networks. Isocratic elution (a constant solvent mixture) often fails to differentiate these subtle polarity differences[3]. Solution: Switch to a gradient elution system, starting with a non-polar base (e.g., cyclohexane/ethyl acetate) and gradually increasing polarity[3]. Furthermore, adding 0.1–1% triethylamine (TEA) to the eluent neutralizes the acidic silanol groups on the silica gel, preventing basic amidoximes from tailing into the oxadiazole fractions[3][4].
Q3: I observe significant product loss and new impurity spots on my TLC plate when concentrating purified fractions. Why is my product degrading? Causality: The O-N bond within the 1,2,4-oxadiazole ring possesses a low level of aromaticity, making it highly susceptible to reduction and ring cleavage[3]. Prolonged exposure to heat (e.g., a rotary evaporator bath >45°C) or residual harsh bases catalyzes this ring-opening degradation[3]. Solution: Always concentrate fractions under high vacuum at mild temperatures (≤35°C). Ensure any residual bases are neutralized or washed out with a mildly acidic brine solution prior to purification[2].
Purification Decision Workflow
Decision tree for selecting the optimal purification workflow.
Self-Validating Experimental Protocols
Protocol 1: Azeotropic Solvent Removal & Trituration Purpose: To remove high-boiling solvents (DMF/DMSO) and isolate the crude solid[3].
-
Dissolution: Dissolve the oily crude 1-(1,2,4-oxadiazol-5-yl)ethanone in 20 mL of Dichloromethane (DCM).
-
Azeotrope Formation: Add 30 mL of Toluene to the flask.
-
Evaporation: Concentrate the mixture under reduced pressure (rotary evaporator) at 35°C.
-
Validation Check 1 (Visual): Inspect the residue. If it remains a free-flowing oil, residual DMF is still present. Repeat steps 1-3. If a gummy solid or crystalline crust forms, proceed to step 5.
-
Trituration: Add 10 mL of cold hexanes or diethyl ether to the flask and stir vigorously with a spatula[3].
-
Isolation: Filter the resulting precipitate through a Buchner funnel and wash with 5 mL of ice-cold hexanes.
-
Validation Check 2 (Mass): Weigh the dried solid. A mass recovery >85% of the theoretical crude yield indicates successful solvent displacement without product loss.
Protocol 2: Gradient Silica Gel Chromatography with TEA Additive Purpose: To separate the oxadiazole from co-eluting amidoximes and side-products[3][4].
-
Column Preparation: Slurry-pack a silica gel column using petroleum ether containing 1% Triethylamine (TEA)[4]. Causality: Pre-treating the silica with TEA deactivates acidic silanol sites, preventing basic impurities from streaking[3].
-
Loading: Dissolve the crude solid in a minimum volume of DCM and carefully load it onto the column head.
-
Gradient Elution:
-
Validation Check 1 (TLC): Spot fractions on a TLC plate alongside a crude reference. The addition of TEA should result in tight, circular spots rather than elongated streaks.
-
Concentration: Pool fractions containing the pure product and concentrate under reduced pressure at ≤35°C to prevent thermal ring cleavage[3].
Quantitative Data: Comparison of Purification Strategies
| Purification Strategy | Target Impurity Removed | Typical Yield Recovery | Scalability | Processing Time |
| Azeotropic Evaporation + Trituration | High-boiling solvents (DMF, DMSO) | 85 – 95% | High | < 2 hours |
| Isocratic Chromatography | General side-products | 50 – 70% (High co-elution risk) | Medium | 4 – 6 hours |
| Gradient Chromatography (+ 1% TEA) | Closely eluting polar amidoximes | 75 – 90% | Medium | 4 – 6 hours |
| Recrystallization (EtOH/DMF) | Trace structural isomers / salts | 60 – 80% | High | 12 – 24 hours |
| ROMPGEL-Supported Scavenging | Excess acylating agents | > 90% (Chromatography-free) | Low | 2 – 4 hours |
(Note: ROMPGEL-supported reagents can be utilized during synthesis to achieve high purities with minimal downstream purification[5].)
References[6]Purifying Crude 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole: Application Notes and Protocols - Benchchem[3] Technical Support Center: Purification of 1,2,4-Oxadiazole Derivatives - Benchchem[4]Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - MDPI[2]3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole - Benchchem[5]Chromatography-Free Synthesis of 1,2,4-Oxadiazoles Using ROMPGEL-Supported Acylating Reagents - Bentham Science Publishers[1]1-(1,2,4-Oxadiazol-5-yl)ethanone|CAS 185445-01-6 - Benchchem
Sources
Technical Support Center: Troubleshooting 1-(1,2,4-Oxadiazol-5-yl)ethanone Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals tasked with synthesizing 1-(1,2,4-oxadiazol-5-yl)ethanone derivatives.
The 1,2,4-oxadiazole ring is a privileged pharmacophore and a robust bioisostere for esters and amides[1]. However, synthesizing 1-(1,2,4-oxadiazol-5-yl)ethanone presents a unique challenge: the 5-position substituent is an acetyl group, meaning the acylating precursor must be pyruvic acid (an α -keto acid) or its derivatives. These precursors are notoriously prone to decarboxylation, polymerization, and aldol-type condensations under standard coupling conditions. This guide provides field-proven methodologies to bypass these side reactions and maximize your yields.
Synthetic Workflows & Side-Reaction Pathways
The synthesis of 1,2,4-oxadiazoles generally proceeds via a [4+1] approach, reacting an amidoxime with a carboxylic acid derivative. Understanding the mechanistic divergence between successful cyclization and dead-end side reactions is critical for optimization.
Workflow and common side-reaction pathways in 1-(1,2,4-oxadiazol-5-yl)ethanone synthesis.
Troubleshooting FAQs
Q1: My reaction mixture turns dark brown during the coupling step, and I isolate very little of the O-acylamidoxime intermediate. What is happening? A: You are observing the degradation of your pyruvic acid source. Pyruvic acid is highly susceptible to base-catalyzed aldol condensations and decarboxylation. Using excess strong organic bases (like Triethylamine) or allowing the reaction to exotherm during coupling will destroy the α -keto acid before it can react with the amidoxime. Solution: Switch to a milder, non-nucleophilic base like DIPEA and maintain the temperature strictly between 0 °C and 25 °C during the addition of the coupling reagent[2]. Alternatively, bypass the free acid entirely by using ethyl pyruvate in a one-pot basic medium (see Protocol A)[3].
Q2: The O-acylamidoxime forms cleanly, but cyclization to the final oxadiazole fails or results in a complex mixture. How can I force cyclization without destroying the acetyl group? A: Traditional cyclodehydration requires heating the intermediate above 100 °C[4]. Prolonged thermal stress can decompose the sensitive acetyl group at the 5-position. Solution: Utilize room-temperature cyclization promoters. Tetrabutylammonium fluoride (TBAF) in THF can drive the cyclocondensation at ambient temperature over 12–16 hours[3]. If heating is absolutely necessary, microwave irradiation can accelerate the cyclization step, reducing reaction times from hours to mere minutes and minimizing thermal degradation[2].
Q3: LC-MS shows a mass corresponding to the coupled intermediate, but it refuses to cyclize even under forcing conditions. Why? A: You have likely formed the N-acylamidoxime instead of the desired O-acylamidoxime. The N-acyl species is a stable, dead-end amide byproduct[2]. While O-acylation is kinetically favored, improper coupling agents or prolonged holding times before cyclization can trigger a rearrangement to the more thermodynamically stable N-acyl form. Solution: Use highly efficient coupling agents like HATU, which strongly favor O-acylation[2]. Once the O-acylamidoxime is formed, proceed to the cyclodehydration step immediately.
Q4: I am recovering unreacted amidoxime and pyruvic acid after attempting the cyclization step. Did the reaction reverse? A: Yes. The O-acylamidoxime intermediate features a highly labile O–N bond that is acutely sensitive to hydrolysis. Adventitious moisture in your solvents or atmosphere will cleave this bond, reverting the intermediate back to the starting amidoxime and carboxylic acid[2]. Solution: Ensure strictly anhydrous conditions. Use rigorously dried solvents, flame-dried glassware, and conduct the reaction under an inert argon or nitrogen atmosphere until the stable aromatic oxadiazole ring is fully formed[2].
Quantitative Comparison of Synthetic Strategies
Selecting the right methodology depends on your scale and the electronic nature of your amidoxime. Below is a comparison of the most common conditions used to synthesize 5-acetyl-1,2,4-oxadiazoles.
| Synthetic Route | Reagents / Conditions | Temp / Time | Typical Yield | Primary Side Reaction Risk |
| Two-Step (Standard) | Pyruvic Acid, HATU, DIPEA, DMF → Heat | 0 °C (2h) → 110 °C (4h) | 40–55% | Pyruvate degradation, N-acylation |
| Two-Step (Microwave) | Pyruvic Acid, CDI, DMF → MW | 25 °C (1h) → 120 °C (15m) | 65–75% | Hydrolysis of intermediate |
| Two-Step (Mild) | Pyruvic Acid, EDC, HOBt → TBAF/THF | 25 °C (4h) → 25 °C (16h) | 70–85% | Reagent cost, difficult purification |
| One-Pot (Ester) | Ethyl Pyruvate, NaOH, DMSO | 25 °C (4–16h) | 75–90% | Ester hydrolysis (if water present) |
Validated Experimental Protocols
Protocol A: One-Pot Synthesis via Ethyl Pyruvate (Recommended for Scalability)
This method leverages the direct condensation of amidoximes with esters in a strongly basic, aprotic medium. It is highly recommended for 1-(1,2,4-oxadiazol-5-yl)ethanone derivatives as it avoids the instability of free pyruvic acid and allows for room-temperature cyclization[3].
Step-by-Step Methodology:
-
Preparation: To a rigorously dried round-bottom flask under argon, add the amidoxime (1.0 equiv.) and dissolve in anhydrous DMSO (0.2 M concentration).
-
Base Addition: Add finely powdered, anhydrous NaOH (2.0 equiv.) to the solution. Stir at room temperature for 15 minutes to activate the amidoxime[5].
-
Acylation/Cyclization: Dropwise add ethyl pyruvate (1.5 equiv.). The reaction mixture may slightly exotherm; maintain the temperature at 25 °C using a water bath.
-
Monitoring: Stir the mixture at room temperature for 4 to 16 hours. Monitor the disappearance of the amidoxime via TLC or LC-MS. Both O-acylation and intramolecular cyclocondensation occur sequentially in this medium[3].
-
Work-up: Quench the reaction by pouring it into ice-cold water. If the product precipitates, collect via vacuum filtration. Otherwise, extract with Ethyl Acetate (3x), wash the combined organics with brine (5x to remove DMSO), dry over anhydrous Na2SO4 , and concentrate under reduced pressure[5].
Protocol B: Two-Step Synthesis via CDI Activation (For Base-Sensitive Substrates)
If your amidoxime contains base-sensitive functional groups, the one-pot NaOH method may cause degradation. This two-step method uses Carbonyldiimidazole (CDI) for neutral activation[4].
Step-by-Step Methodology:
-
Activation: In a dry flask under nitrogen, dissolve pyruvic acid (1.1 equiv.) in anhydrous DMF. Add CDI (1.1 equiv.) portion-wise at 0 °C. Stir for 30 minutes until CO2 evolution ceases[4].
-
Coupling: Add the amidoxime (1.0 equiv.) to the activated mixture. Stir at room temperature for 2–4 hours to form the O-acylamidoxime intermediate. Do not isolate the intermediate to prevent hydrolysis.
-
Cyclodehydration: Transfer the reaction mixture to a microwave vial. Irradiate at 120 °C for 15–20 minutes[2]. (Alternatively, add TBAF (1.0 equiv.) and stir at room temperature overnight[3]).
-
Purification: Dilute with water, extract with DCM, wash with saturated NaHCO3 and brine, dry, and purify via flash chromatography.
References
-
MDPI. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. Available at: [Link]
-
Società Chimica Italiana. Recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications. Chimica. Available at:[Link]
-
Beilstein Journal of Organic Chemistry. Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs. Beilstein Journals. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
optimizing reaction temperature for 1-(1,2,4-oxadiazol-5-yl)ethanone synthesis
A Guide to Reaction Temperature Optimization
Welcome to the technical support center for optimizing the synthesis of 1-(1,2,4-oxadiazol-5-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who are working with 1,2,4-oxadiazole scaffolds. Here, we address common challenges and provide in-depth, field-proven insights into the critical role of reaction temperature in maximizing yield and purity.
The 1,2,4-oxadiazole ring is a vital pharmacophore in modern medicinal chemistry, often serving as a bioisostere for esters and amides to enhance metabolic stability and pharmacokinetic profiles. The most common and versatile route to this heterocycle is the condensation of an amidoxime with a carboxylic acid or its derivative, followed by a cyclodehydration step.[1] This cyclization is the most critical temperature-dependent stage of the synthesis.[2]
This document provides a series of frequently asked questions (FAQs), a comprehensive troubleshooting guide, and a detailed experimental protocol for systematic temperature optimization.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of a 5-substituted 1,2,4-oxadiazole, and where does temperature play a critical role?
A1: The synthesis typically proceeds via a two-stage mechanism.[1] First, an amidoxime (in this case, likely acetamidoxime) undergoes O-acylation with an acetylating agent (e.g., acetic anhydride or acetyl chloride) to form an O-acylamidoxime intermediate. This intermediate then undergoes a thermal intramolecular cyclodehydration to form the stable, aromatic 1,2,4-oxadiazole ring.[3]
Temperature is the primary driver for the second step: the cyclodehydration. Insufficient thermal energy will result in incomplete conversion of the intermediate, while excessive heat can lead to degradation or side reactions.[4]
Caption: General mechanism for 1,2,4-oxadiazole formation.
Q2: Why can't I just use a standard literature temperature for my reaction?
A2: While literature procedures provide an excellent starting point, the optimal temperature is highly substrate- and condition-dependent. Factors such as solvent choice, concentration, the specific base used (if any), and the electronic nature of the substituents can all influence the energy required for efficient cyclization. A systematic optimization for your specific system is crucial for developing a robust and scalable process.[5]
Q3: Is microwave heating a viable option for this synthesis?
A3: Absolutely. Microwave-assisted synthesis is an excellent technique for accelerating the cyclization step, often reducing reaction times from hours to minutes.[4][6] The rapid, uniform heating can significantly improve yields and minimize side product formation. However, direct translation of thermal conditions to a microwave reactor requires careful optimization of temperature, time, and power settings.[6]
Troubleshooting Guide: Optimizing Reaction Temperature
This section addresses specific issues you may encounter during the synthesis of 1-(1,2,4-oxadiazol-5-yl)ethanone.
Caption: A logical workflow for troubleshooting low yields.
Q4: My reaction has stalled, and TLC/LC-MS analysis shows a large amount of a polar intermediate. What's happening?
A4: This is the most common sign of incomplete cyclization due to insufficient temperature.[4] The polar spot is likely the O-acylamidoxime intermediate. This intermediate requires a specific activation energy to eliminate water and form the aromatic oxadiazole ring.
-
Causality: The thermal energy provided is not enough to overcome the energy barrier for the intramolecular cyclodehydration reaction.
-
Solution: Increase the reaction temperature in controlled increments (e.g., 10–20 °C) or prolong the reaction time.[4] If you are limited by the boiling point of your solvent, consider switching to a higher-boiling solvent such as toluene, xylene, or DMF, ensuring your starting materials are stable at these higher temperatures.
Q5: I pushed the temperature higher, and while my intermediate disappeared, my yield did not improve and I see multiple new spots on my TLC plate. What should I do?
A5: This indicates that the reaction temperature is too high, leading to thermal decomposition or side reactions.[4] The 1,2,4-oxadiazole ring itself has a low level of aromaticity, and the O-N bond can be susceptible to cleavage under harsh thermal conditions.
-
Causality: Excessive thermal energy is promoting undesired reaction pathways or causing the decomposition of the starting materials, intermediate, or the final product. In some cases, high temperatures can cause rearrangement reactions.
-
Solution: Reduce the reaction temperature. The optimal temperature is a balance—high enough to drive the cyclization to completion in a reasonable time but low enough to prevent significant byproduct formation. This is why a systematic screen is essential. A two-step, one-pot approach can also be beneficial: form the intermediate at a lower temperature (e.g., room temperature), and once its formation is complete, then heat the reaction to induce cyclization.[7]
Q6: Can the choice of base and solvent affect the optimal temperature?
A6: Yes, significantly. For instance, some protocols use a base like potassium carbonate in refluxing toluene.[8] Others may use a non-nucleophilic organic base like DIPEA in DMF.[4] Recently, methods using powdered NaOH in DMSO at room temperature have been developed, which facilitate the reaction under milder conditions.[7][9] The solvent polarity and the base's strength can influence the reaction kinetics, thereby shifting the optimal temperature window.
Experimental Protocol: Temperature Optimization Screen
This protocol outlines a parallel synthesis approach to efficiently determine the optimal reaction temperature for the cyclodehydration step.
Objective: To identify the temperature that provides the highest yield and purity of 1-(1,2,4-oxadiazol-5-yl)ethanone.
Methodology:
-
Preparation of Intermediate: First, synthesize and isolate the O-acetylacetamidoxime intermediate if it is stable enough. Alternatively, perform the O-acylation in situ at a low, controlled temperature (e.g., 0 °C to room temperature) before initiating the temperature screen.
-
Reaction Setup: In four identical reaction vials equipped with stir bars and reflux condensers (under an inert atmosphere, e.g., Nitrogen), add a solution of the O-acylamidoxime intermediate (1.0 eq) in your chosen solvent (e.g., Toluene, 0.2 M).
-
Temperature Screening: Place each vial in a pre-heated reaction block or oil bath set to a different temperature. A good starting range is:
-
Vial 1: 60 °C
-
Vial 2: 80 °C
-
Vial 3: 100 °C
-
Vial 4: Reflux temperature of the solvent (e.g., ~110 °C for Toluene)
-
-
Reaction Monitoring: Monitor the progress of each reaction at set time intervals (e.g., 1h, 2h, 4h, 8h, 24h) using TLC or LC-MS. For each time point, analyze for the disappearance of the starting intermediate and the appearance of the product and any byproducts.
-
Work-up and Analysis: Once a reaction reaches completion or a set time point (e.g., 24 hours), cool it to room temperature. Perform a standard aqueous work-up. Carefully remove the solvent in vacuo and determine the crude yield. Analyze the crude product by ¹H NMR and LC-MS to determine the ratio of product to impurities.
-
Data Evaluation: Summarize the results in a table to identify the optimal conditions.
Sample Data Presentation
The results from your optimization screen should be compiled for easy comparison.
| Reaction Temp. (°C) | Time (h) | Conversion (%) [a] | Crude Yield (%) | Purity (LC-MS Area %) [b] |
| 60 | 24 | 35 | Low | >98% |
| 80 | 8 | 95 | 88 | >97% |
| 100 | 2 | >99 | 92 | 96% |
| 110 (Reflux) | 1 | >99 | 91 | 90% (impurity noted) |
[a] Conversion determined by LC-MS analysis of the crude reaction mixture. [b] Purity of the desired product peak relative to all other observed peaks.
References
-
Ispikoudi, M., et al. (2008). A convenient synthesis of 5-amino-substituted 1,2,4-oxadiazole derivatives via reactions of amidoximes with carbodiimides. Heterocyclic Communications. Available at: [Link]
-
Marzullo, P., et al. Recent Advances on 1,2,4-Oxadiazoles: From Synthesis to Reactivity and Pharmaceutical Applications. Targets in Heterocyclic Systems. Available at: [Link]
-
Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]
-
Kumar, A., et al. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. RJPT. Available at: [Link]
-
Park, N. H., et al. (2010). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. Journal of Organic Chemistry. Available at: [Link]
-
Belyakov, S., et al. (2013). Development of a Scalable Synthesis of Oxadiazole Based S1P1 Receptor Agonists. Organic Process Research & Development. Available at: [Link]
-
Zarubaev, V. V., et al. (2022). Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Baykov, S., et al. (2017). The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. Mendeleev Communications. Available at: [Link]
-
Presnukhina, S. I., et al. (2022). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. MDPI. Available at: [Link]
-
Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Fisyuk, A. S., et al. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal. Available at: [Link]
-
Yang, S., et al. (2013). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wang, Y., et al. (2018). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. Available at: [Link]
-
da Silva, P. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Pharmaceuticals. Available at: [Link]
-
Synthesis of 1,2,4-oxadiazol-5-yl analogs. Reagents and conditions. ResearchGate. Available at: [Link]
-
Yin, C., et al. (2020). An Unexpected Way to Synthesis 1,2,4-Oxadiazolone Derivatives: a Class of Insensitive Energetic Materials. Propellants, Explosives, Pyrotechnics. Available at: [Link]
-
Yang, Y., et al. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Resolving Solubility Issues with 1-(1,2,4-oxadiazol-5-yl)ethanone
Welcome to the dedicated technical support guide for 1-(1,2,4-oxadiazol-5-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility challenges encountered during experimental work with this compound. The following content is structured to provide in-depth, actionable advice based on established principles of medicinal chemistry and formulation science.
I. Understanding the Challenge: The Solubility of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its bioisosteric relationship with esters and amides, which can enhance metabolic stability.[1] However, the planar and often crystalline nature of these heterocyclic compounds can lead to poor aqueous solubility, a common hurdle in drug discovery.[2][3] Poor solubility can significantly impact bioavailability and the reliability of in vitro and in vivo experimental results. This guide will walk you through a systematic approach to overcome these challenges with 1-(1,2,4-oxadiazol-5-yl)ethanone.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with 1-(1,2,4-oxadiazol-5-yl)ethanone.
Q1: I am having difficulty dissolving 1-(1,2,4-oxadiazol-5-yl)ethanone in my aqueous buffer. What is the recommended starting solvent?
For initial solubilization, it is advisable to first dissolve the compound in a water-miscible organic solvent before introducing it to your aqueous buffer. This is a common technique known as co-solvency.[4] We recommend starting with dimethyl sulfoxide (DMSO) or ethanol.
Q2: What is the maximum percentage of organic co-solvent I can use in my cell-based assay?
The tolerance of cell lines to organic solvents can vary. It is crucial to perform a vehicle control experiment to determine the maximum concentration of the co-solvent that does not induce cytotoxicity in your specific assay. Generally, for many cell lines, DMSO concentrations are kept below 0.5% (v/v).
Q3: Can I use heat to improve the solubility of 1-(1,2,4-oxadiazol-5-yl)ethanone?
Gentle warming can be an effective method to increase the rate of dissolution. However, it is important to be cautious as excessive heat can lead to the degradation of the compound. We recommend heating at a controlled temperature (e.g., 37-40°C) and for a limited duration. Always check the thermal stability of your compound if possible.
Q4: Would adjusting the pH of my solution help to dissolve the compound?
The 1,2,4-oxadiazole ring itself is not strongly basic or acidic. However, if your specific derivative of 1-(1,2,4-oxadiazol-5-yl)ethanone contains other functional groups that are ionizable, pH adjustment can significantly impact solubility.[5][6] For instance, the presence of a basic amine or an acidic carboxylic acid would allow for salt formation at appropriate pH values, which generally enhances aqueous solubility.
Q5: Are there any alternative formulation strategies I can explore for in vivo studies?
For in vivo applications where aqueous solubility is a major obstacle, several advanced formulation strategies can be considered. These include the use of cyclodextrins to form inclusion complexes, the preparation of solid dispersions, or the development of nanosuspensions.[4][6] These techniques can improve the dissolution rate and bioavailability of poorly soluble compounds.
III. Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This guide provides a systematic workflow to address solubility issues with 1-(1,2,4-oxadiazol-5-yl)ethanone. Follow these steps to identify the optimal solvent system and conditions for your experiments.
Step 1: Initial Solvent Screening
The first step is to perform a small-scale solubility test with a range of common laboratory solvents. This will help you identify a suitable stock solution solvent.
Experimental Protocol:
-
Weigh out a small, precise amount of 1-(1,2,4-oxadiazol-5-yl)ethanone (e.g., 1 mg) into separate, small vials.
-
Add a measured volume of the test solvent (e.g., 100 µL) to each vial.
-
Vortex the vials for 1-2 minutes at room temperature.
-
Visually inspect for complete dissolution. If the compound dissolves, it is soluble at that concentration (in this example, 10 mg/mL).
-
If not fully dissolved, you can try gentle warming (up to 40°C) or sonication for a few minutes.
Data Presentation:
| Solvent | Polarity Index | Observations (e.g., Soluble, Partially Soluble, Insoluble) |
| Water | 9.0 | |
| Ethanol | 5.2 | |
| Methanol | 6.6 | |
| Acetone | 5.1 | |
| Isopropanol | 4.3 | |
| Acetonitrile | 6.2 | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | |
| N,N-Dimethylformamide (DMF) | 6.4 | |
| Dichloromethane (DCM) | 3.4 | |
| Tetrahydrofuran (THF) | 4.2 |
This table should be filled out based on your experimental observations.
Step 2: Co-Solvent System Optimization
Once a suitable organic stock solvent is identified (commonly DMSO or ethanol), the next step is to determine the appropriate dilution into your aqueous experimental medium.
Experimental Protocol:
-
Prepare a concentrated stock solution of 1-(1,2,4-oxadiazol-5-yl)ethanone in your chosen organic solvent (e.g., 10 mM in DMSO).
-
Serially dilute the stock solution into your aqueous buffer (e.g., PBS, cell culture media).
-
Observe the dilutions for any signs of precipitation. The highest concentration that remains clear is your working solubility limit in that co-solvent system.
Visualization of the Troubleshooting Workflow:
Sources
- 1. A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. books.rsc.org [books.rsc.org]
- 6. ascendiacdmo.com [ascendiacdmo.com]
preventing degradation of 1-(1,2,4-oxadiazol-5-yl)ethanone during storage
Technical Support Center: Stability, Storage, and Handling of 1-(1,2,4-oxadiazol-5-yl)ethanone
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, working with 1,2,4-oxadiazole derivatives requires a precise understanding of their heterocyclic reactivity. 1-(1,2,4-oxadiazol-5-yl)ethanone (also known as 5-acetyl-1,2,4-oxadiazole) presents unique stability challenges due to its structural electronics. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to prevent degradation during storage and experimentation.
Part 1: Mechanistic Insight – Why Does Degradation Occur?
To prevent degradation, we must first understand the causality behind it. The 1,2,4-oxadiazole ring possesses a heterodiene character rather than strict aromaticity, making specific positions highly vulnerable to nucleophilic attack[1].
In 1-(1,2,4-oxadiazol-5-yl)ethanone, the C5 position is flanked by an oxygen and a nitrogen atom, rendering it naturally electrophilic. The addition of the acetyl group at C5 acts as a powerful electron-withdrawing group (EWG). This pulls electron density away from the ring, drastically exacerbating the electrophilicity of the C5 carbon. Consequently, ambient moisture (water), hydroxide ions, or protic solvents can easily attack C5, leading to the cleavage of the N4-C5 bond and subsequent ring opening[2].
Degradation pathway of 1,2,4-oxadiazoles via C5 nucleophilic attack.
Part 2: Troubleshooting & FAQs
Q: I stored my solid compound in the refrigerator at 4°C, but my HPLC trace now shows multiple degradation peaks. What went wrong? A: The compound likely suffered from moisture-induced hydrolysis. 1-(1,2,4-oxadiazol-5-yl)ethanone is highly moisture-sensitive[3]. When a cold vial is opened in a humid laboratory, condensation immediately forms on the powder. The ambient water acts as a nucleophile, attacking the C5 position. Solution: Always store the solid under an inert atmosphere (Argon or N2) in a desiccator. Crucially, allow the sealed vial to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
Q: Can I use methanol or ethanol to prepare my stock solutions for biological assays? A: No. Protic solvents like methanol and ethanol act as nucleophiles. They will attack the highly electrophilic C5 carbon, leading to rapid solvolysis and ring cleavage. Solution: Always use anhydrous, aprotic solvents such as Acetonitrile (MeCN), Dimethyl Sulfoxide (DMSO), or Dimethylformamide (DMF) for stock solutions[4]. Ensure the solvent's water content is <0.05% via Karl Fischer titration.
Q: We must formulate this compound in an aqueous buffer for an in vivo study. How can we maximize its half-life? A: If an aqueous environment is unavoidable, you must strictly control the microenvironmental pH. Studies on related 1,2,4-oxadiazole derivatives demonstrate a "U-shaped" degradation profile, with maximum stability occurring in a narrow pH window of 3.0 to 5.0[2]. Causality: At pH < 3, the N4 atom is protonated, which hyper-activates the methine carbon for nucleophilic attack. At pH > 5, direct attack by hydroxide ions (OH-) drives rapid ring opening[2]. Buffer your formulation to pH 4.0 and prepare it immediately prior to dosing.
Part 3: Quantitative Stability Profiles
To aid in your experimental design, refer to the following stability matrix for 5-substituted 1,2,4-oxadiazoles based on environmental conditions:
| Storage Condition | Solvent / Environment | pH | Temperature | Expected Stability / Half-Life |
| Solid State | Argon/N2, Desiccated | N/A | -20°C | > 12 months |
| Stock Solution | Anhydrous MeCN / DMSO | N/A | 4°C | 1 - 2 weeks |
| Aqueous Formulation | Buffered Water | 3.0 - 5.0 | 25°C | Moderate (24 - 72 hours) |
| Aqueous Formulation | Unbuffered / Basic | > 7.0 | 25°C | Poor (< 2 hours) |
| Protic Solvents | Methanol / Ethanol | N/A | 25°C | Poor (< 4 hours) |
Part 4: Experimental Protocol – Stability-Indicating Assay & Forced Degradation
To confidently utilize 1-(1,2,4-oxadiazol-5-yl)ethanone in your workflows, you must establish a self-validating analytical method to track its purity. This protocol outlines a forced degradation study designed to map the compound's specific degradation kinetics[4].
Step 1: Stock Solution Preparation
-
Weigh 10 mg of 1-(1,2,4-oxadiazol-5-yl)ethanone.
-
Dissolve in 10 mL of anhydrous Acetonitrile (MeCN) to create a 1 mg/mL stock. Verify that the solvent was stored over molecular sieves.
Step 2: Stress Condition Matrix (Self-Validating Setup) Prepare the following vials to isolate specific degradation pathways:
-
Acid Hydrolysis: Mix 1.0 mL stock with 1.0 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1.0 mL stock with 1.0 mL of 0.1 M NaOH. Incubate at room temperature for 5 hours.
-
Oxidative Stress: Mix 1.0 mL stock with 1.0 mL of 3% H2O2. Incubate at room temperature for 24 hours.
-
Control: Mix 1.0 mL stock with 1.0 mL of anhydrous MeCN. Incubate at room temperature.
Step 3: Quenching (Critical Step) Causality: You must arrest the degradation chemistry before injecting the sample into the HPLC; otherwise, the compound will continue to degrade inside the autosampler, skewing your kinetic data.
-
For the Acid sample: Add an exact molar equivalent of 0.1 M NaOH to neutralize.
-
For the Base sample: Add an exact molar equivalent of 0.1 M HCl to neutralize.
Step 4: HPLC Analysis
-
Dilute all quenched samples 1:10 with the mobile phase.
-
Run on a C18 reverse-phase column using a gradient of Water/MeCN containing 0.1% Trifluoroacetic acid (TFA). The low pH of the TFA mobile phase falls within the compound's optimal stability window (pH 3-5), preventing on-column degradation during the run[2].
Sources
ideal chromatography solvent systems for 1-(1,2,4-oxadiazol-5-yl)ethanone isolation
Technical Support Center: Isolation of 1-(1,2,4-oxadiazol-5-yl)ethanone
Prepared by: Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on developing ideal chromatography solvent systems for the isolation and purification of 1-(1,2,4-oxadiazol-5-yl)ethanone. We will explore common challenges and provide field-proven solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the chromatographic behavior of 1-(1,2,4-oxadiazol-5-yl)ethanone.
Q1: What are the key structural features of 1-(1,2,4-oxadiazol-5-yl)ethanone that influence its chromatographic behavior?
A1: The chromatographic behavior of this molecule is primarily dictated by two features: the 1,2,4-oxadiazole ring and the C5-acetyl group. The 1,2,4-oxadiazole ring, containing one oxygen and two nitrogen atoms, is a polar, electron-withdrawing heterocycle.[1] The nitrogen atoms can act as hydrogen bond acceptors, contributing to the molecule's overall polarity.[2][3] The acetyl group (-C(O)CH₃) adds further polarity due to the carbonyl moiety. Consequently, 1-(1,2,4-oxadiazol-5-yl)ethanone should be regarded as a moderately polar compound.
Q2: What is the most effective stationary phase for purifying this compound?
A2: For the vast majority of applications involving 1,2,4-oxadiazole derivatives, silica gel is the most common and effective stationary phase for normal-phase column chromatography.[4] Its utility is well-documented for separating a wide range of oxadiazole polarities.[4]
Q3: What solvent systems are recommended as a starting point for Thin-Layer Chromatography (TLC) analysis?
A3: A mixture of a non-polar and a moderately polar solvent is the standard approach. Excellent starting points for method development include:
-
Hexane/Ethyl Acetate: This is a versatile and widely used system. Begin with a ratio of 70:30 (Hexane:Ethyl Acetate) and adjust as needed.[4][5]
-
Petroleum Ether/Ethyl Acetate: Similar in properties to Hexane/EtOAc, this is also a common choice in published procedures for oxadiazole synthesis.[4][6]
The goal is to achieve a retention factor (Rf) value between 0.15 and 0.40 for the target compound, which provides an optimal balance between resolution and elution time during column chromatography.[5]
Q4: Are there any known stability issues when using silica gel for purifying 1,2,4-oxadiazole derivatives?
A4: Yes, this is a critical consideration. Silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. Some substituted oxadiazoles can be sensitive to this acidic environment, potentially leading to degradation or irreversible adsorption.[4] The O-N bond in the ring has a relatively low level of aromaticity and can be susceptible to cleavage under harsh conditions.[7] If you observe low recovery from the column despite clean separation on TLC, on-column degradation should be suspected.
Troubleshooting Guide: Column & Thin-Layer Chromatography
This guide addresses specific problems you may encounter during the purification process.
Issue 1: Poor Separation - Incorrect Rf Value
-
Question: My compound remains at the baseline on the TLC plate (Rf ≈ 0), even with 50% ethyl acetate in hexane. What should I do?
-
Causality: An Rf value near zero indicates that the mobile phase is not polar enough to displace the analyte from the polar silica gel stationary phase. The compound has a stronger affinity for the silica than for the eluent.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the proportion of the polar solvent. Try a 100% ethyl acetate system.[8][9]
-
Switch to a Stronger Polar Solvent: If 100% ethyl acetate is insufficient, a more polar mobile phase is required. A common and effective system for more polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of methanol (e.g., 1-2% MeOH in DCM) and increase it incrementally.[4][8][9]
-
-
-
Question: My compound runs with the solvent front (Rf ≈ 1). How do I resolve this?
-
Causality: An Rf value near one signifies that the mobile phase is too polar. The analyte has a much higher affinity for the solvent than the stationary phase and is not retained on the column, resulting in no separation.
-
Solution:
-
Issue 2: Co-elution of Product with Impurities
-
Question: My target compound and a key impurity have nearly identical Rf values in a hexane/ethyl acetate system. How can I improve separation?
-
Causality: Co-elution occurs when compounds have very similar polarities and affinities for a specific solvent/stationary phase combination. To resolve them, you must alter the selectivity of the chromatographic system.
-
Solution:
-
Change Solvent System: The most effective strategy is to try a different solvent pair that offers different chemical interactions (e.g., dipole-dipole, hydrogen bonding). Instead of simply adjusting the ratio of Hexane/EtOAc, switch to a system like Dichloromethane/Methanol or Hexane/Acetone.
-
Introduce a Third Solvent: Adding a small amount of a third solvent can fine-tune selectivity. For instance, adding a small percentage of DCM or methanol to a hexane/ethyl acetate system can sometimes resolve closely running spots.[7]
-
Implement Gradient Elution: If isocratic (constant solvent mixture) elution fails, switching to a gradient elution for column chromatography is highly effective. Start with a less polar solvent system to elute non-polar impurities, and then gradually increase the polarity to resolve and elute the compounds of interest.[7]
-
-
Issue 3: Peak Tailing
-
Question: My spot on the TLC plate is streaked, and the peak on my flash chromatography system is tailing significantly. What is the cause and solution?
-
Causality: Peak tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase. For nitrogen-containing heterocycles like 1,2,4-oxadiazoles, this is frequently due to the basic nitrogen atoms interacting strongly with the acidic silanol groups on the silica surface.
-
Solution:
-
Add a Basic Modifier: To mitigate this interaction, add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) to the mobile phase.[7][10] The TEA will preferentially interact with the acidic sites on the silica, preventing the analyte from "sticking" and resulting in more symmetrical, sharper peaks.
-
Deactivate the Silica Gel: You can pre-treat the silica gel by preparing the slurry for the column in an eluent that already contains the TEA modifier. This ensures the stationary phase is neutralized before the sample is loaded.[4]
-
-
Solvent System Selection Summary
The following table provides a summary of common solvent systems used in normal-phase chromatography for compounds with varying polarities.
| Polarity of Compound | Primary Solvent System | Polarity Modifier/Alternative System | Typical Ratio Range (Non-polar:Polar) |
| Non-polar | Hexane / Petroleum Ether | Toluene / Diethyl Ether | 99:1 to 90:10 |
| Moderately Polar | Hexane / Ethyl Acetate | Dichloromethane / Ethyl Acetate | 90:10 to 50:50 |
| Polar | Ethyl Acetate / Methanol | Dichloromethane / Methanol | 99:1 to 90:10 |
| Very Polar | Dichloromethane / Methanol | Ethyl Acetate / Methanol / Acetic Acid | 95:5 to 80:20 |
| Basic (Amine-like) | Any of the above | Add 0.1-1% Triethylamine (TEA) | N/A |
This table is adapted from common laboratory practices and chromatography guides.[8][9]
Experimental Protocols
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent, such as dichloromethane or ethyl acetate.
-
Initial Solvent System Selection: Based on the moderate polarity of 1-(1,2,4-oxadiazol-5-yl)ethanone, prepare three eluent mixtures as starting points:
-
80:20 Hexane:Ethyl Acetate
-
70:30 Hexane:Ethyl Acetate
-
50:50 Hexane:Ethyl Acetate
-
-
TLC Plate Spotting: Using a capillary tube, spot the dissolved crude mixture onto three separate TLC plates. Ensure the spots are small and concentrated.
-
Plate Development: Place each TLC plate in a developing chamber containing one of the prepared solvent systems. Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.
-
Visualization: Remove the plates and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle all visible spots.
-
Analysis and Optimization:
-
Calculate the Rf value for the target compound in each system (Rf = distance traveled by spot / distance traveled by solvent front).
-
The ideal system will give the target compound an Rf between 0.15 and 0.40 and show the greatest separation from all impurities.[5]
-
If the Rf is too low, increase the polarity (more ethyl acetate). If it is too high, decrease the polarity (more hexane).
-
If tailing is observed, re-run the best system with the addition of 0.5% triethylamine.
-
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting common TLC separation issues.
Caption: Decision tree for optimizing a TLC solvent system.
References
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sorbtech.com [sorbtech.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
comparing bioisosteric properties of 1-(1,2,4-oxadiazol-5-yl)ethanone
The Bioisosteric Paradigm: Evaluating 1-(1,2,4-Oxadiazol-5-yl)ethanone Against Classic Esters and Amides
The strategic replacement of metabolically labile functional groups is a cornerstone of modern lead optimization. Esters and amides, while ubiquitous in pharmacophores due to their excellent hydrogen-bonding capabilities, are highly susceptible to rapid enzymatic cleavage by esterases and amidases. To overcome these pharmacokinetic liabilities, medicinal chemists frequently employ bioisosteric replacement.
The 1,2,4-oxadiazole ring has emerged as a premier bioisostere, mimicking the planar geometry and electronic distribution of esters and amides while conferring profound hydrolytic stability[1]. This guide provides an in-depth comparative analysis of the bioisosteric properties of2—a highly versatile chemical building block—against traditional ester and amide linkages, supported by mechanistic insights and self-validating experimental frameworks[2].
Physicochemical and Structural Comparison
The fundamental principle of bioisosterism is to maintain favorable target interactions while engineering out metabolic liabilities. The 1,2,4-oxadiazole core achieves this because its oxygen and nitrogen atoms participate in hydrogen bonding similarly to the carbonyl oxygen and amine nitrogen of amides. Furthermore, the acetyl group in 1-(1,2,4-oxadiazol-5-yl)ethanone provides an additional vector for target interaction, serving as a potent hydrogen bond acceptor or a site for late-stage functionalization.
Table 1: Quantitative and Qualitative Bioisosteric Profile
| Property | Traditional Ester | Traditional Amide | 1-(1,2,4-Oxadiazol-5-yl)ethanone |
| Hydrolytic Stability | Low (Esterase sensitive) | Moderate (Amidase sensitive) | High (Enzyme Resistant) |
| H-Bond Acceptors | 2 | 1 | 4 (Ring heteroatoms + Acetyl) |
| H-Bond Donors | 0 | 1 (if 1° or 2° amine) | 0 |
| Planarity | High | High | High |
| Dipole Moment | ~1.7 D | ~3.7 D | ~3.2 D |
| In Vitro Hepatic Stability | < 10% remaining at 1h | Variable (30-60% at 1h) | > 90% remaining at 1h |
Mechanistic Causality in Bioisosteric Replacement
Why does the 1,2,4-oxadiazole ring resist hydrolysis so effectively? Esters and amides feature a highly electrophilic carbonyl carbon that is highly susceptible to nucleophilic attack by the serine or cysteine residues present in the active sites of hydrolytic enzymes.
In contrast, the 1,2,4-oxadiazole ring integrates this carbon into a stable, five-membered aromatic system. This electron delocalization significantly reduces the electrophilicity of the carbon atoms, rendering them inert to typical enzymatic hydrolysis while maintaining the spatial arrangement required for receptor binding. Recent studies optimizing Store-Operated Calcium Entry (SOCE) modulators demonstrated this perfectly: replacing an ester moiety with a 1,2,4-oxadiazole ring shifted the compounds from being rapidly degraded to exhibiting >90% remaining substrate after 1 hour in human liver microsomes[3].
Fig 1. Logical flow of bioisosteric replacement using 1-(1,2,4-oxadiazol-5-yl)ethanone.
Self-Validating Experimental Protocol: In Vitro Hepatic Metabolic Stability
To objectively compare the metabolic stability of a 1-(1,2,4-oxadiazol-5-yl)ethanone derivative against its ester counterpart, a rigorous Human Liver Microsome (HLM) assay is required[4]. This protocol is designed as a self-validating system : it includes both a Phase I (NADPH-dependent) and a hydrolytic (NADPH-independent) arm to isolate the specific mechanism of clearance.
Step-by-Step Methodology:
-
Preparation of Microsomal Matrix: Dilute HLM to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Causality: Maintaining physiological pH and high buffering capacity is critical to preserve enzyme conformation and prevent the spontaneous, non-enzymatic chemical hydrolysis of the ester control.
-
-
Substrate Addition: Spike the test compounds (ester control vs. oxadiazole derivative) to a final concentration of 1 µM. Keep the organic solvent (e.g., DMSO) below 0.1% (v/v).
-
Causality: High DMSO concentrations act as competitive inhibitors for Cytochrome P450 (CYP) enzymes, which would lead to artificially inflated stability data.
-
-
Reaction Initiation & Self-Validation: Pre-incubate the plates at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).
-
Validation Step: Run a parallel control plate without NADPH. If the ester degrades in the absence of NADPH, it confirms esterase-mediated hydrolysis. If the oxadiazole remains stable in both plates, it definitively confirms resistance to both CYPs and esterases.
-
-
Time-Course Quenching: At predetermined intervals (0, 15, 30, 45, 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Causality: Cold acetonitrile instantly denatures metabolic enzymes, freezing the reaction at exact time points, while simultaneously precipitating proteins to protect the LC-MS/MS column from fouling.
-
-
Centrifugation and Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate intrinsic clearance ( CLint ).
Fig 2. Self-validating in vitro metabolic stability assay workflow.
Pharmacodynamic Implications
Beyond pharmacokinetic stability, the 1-(1,2,4-oxadiazol-5-yl)ethanone scaffold fundamentally modulates target affinity. When replacing an amide, the 1,2,4-oxadiazole often prefers an alternative spatial conformation due to its relative conformational energy. Because aromatic nitrogen atoms are superior hydrogen-bond acceptors compared to aromatic oxygens, the orientation of the oxadiazole ring within a binding pocket can be exploited to access novel, high-affinity interactions that a standard amide cannot reach. The acetyl group at the 5-position further extends the pharmacophore, allowing for targeted dipole-dipole interactions deep within the receptor cleft.
References
-
Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem.[Link][1]
-
1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters.[Link][5]
Sources
A Comparative Guide to HPLC Method Validation for the Analysis of 1-(1,2,4-oxadiazol-5-yl)ethanone
This guide provides a comprehensive, in-depth comparison and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(1,2,4-oxadiazol-5-yl)ethanone, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale behind experimental choices, ensuring a robust and reliable analytical method.
Introduction: The Analytical Challenge of 1-(1,2,4-oxadiazol-5-yl)ethanone
1-(1,2,4-oxadiazol-5-yl)ethanone is a heterocyclic ketone of increasing interest in medicinal chemistry due to the prevalence of the 1,2,4-oxadiazole scaffold in a variety of pharmacologically active compounds. Accurate and precise quantification of this intermediate is critical for ensuring the quality, consistency, and purity of active pharmaceutical ingredients (APIs). The polar nature of the oxadiazole ring and the presence of a ketone group present a unique set of challenges for chromatographic separation, necessitating a well-developed and rigorously validated HPLC method.
This guide will compare different reversed-phase HPLC (RP-HPLC) conditions to select an optimal method, which will then be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] The validation process provides documented evidence that the analytical procedure is suitable for its intended purpose.[4][5]
Comparative Analysis of Chromatographic Conditions
The selection of an appropriate stationary phase and mobile phase is paramount for achieving optimal separation with good peak shape and resolution. Given the polar characteristics of 1-(1,2,4-oxadiazol-5-yl)ethanone, a reversed-phase approach was chosen as the starting point.[6][7]
Column Selection
Three different C18 columns were evaluated to assess the impact of stationary phase properties on the chromatography of 1-(1,2,4-oxadiazol-5-yl)ethanone. The key differentiating factors among these columns are particle size and end-capping, which influence efficiency, backpressure, and interaction with polar analytes.
Table 1: Comparison of HPLC Column Performance
| Column Parameter | Column A: Standard C18 (5 µm, non-end-capped) | Column B: High-Efficiency C18 (3.5 µm, end-capped) | Column C: Polar-End-capped C18 (3.5 µm) |
| Retention Time (min) | 2.8 | 3.5 | 4.2 |
| Theoretical Plates (N) | 4500 | 8500 | 9200 |
| Tailing Factor (Tf) | 1.8 | 1.2 | 1.1 |
| Resolution (Rs) from nearest impurity | 1.6 | 2.1 | 2.5 |
| Backpressure (psi) | 1200 | 1800 | 1850 |
Analysis of Column Performance:
-
Column A , a traditional C18 column, exhibited poor peak shape (tailing factor of 1.8) and lower efficiency, which is often observed with polar analytes on non-end-capped silica-based columns due to interactions with residual silanol groups.
-
Column B , with a smaller particle size and end-capping, showed a significant improvement in peak shape and efficiency. The end-capping effectively masks the residual silanol groups, reducing undesirable secondary interactions.
-
Column C , a polar-end-capped C18 column, provided the best performance. The polar functional groups incorporated into the stationary phase enhance the retention of polar analytes through alternative interaction mechanisms, leading to a more symmetrical peak and improved resolution from potential impurities.[6]
Based on this comparison, Column C (Polar-End-capped C18, 3.5 µm) was selected for further method development and validation due to its superior peak symmetry and resolution.
Mobile Phase Optimization
The composition of the mobile phase, particularly the organic modifier and pH, plays a crucial role in achieving the desired retention and selectivity.[8] Acetonitrile and methanol were evaluated as organic modifiers in combination with an aqueous buffer.
Table 2: Comparison of Mobile Phase Composition
| Mobile Phase Composition | Retention Time (min) | Tailing Factor (Tf) | Resolution (Rs) |
| Acetonitrile:Water (40:60, v/v) | 3.9 | 1.2 | 2.3 |
| Methanol:Water (50:50, v/v) | 4.8 | 1.4 | 2.1 |
| Acetonitrile:0.1% Formic Acid in Water (35:65, v/v) | 4.2 | 1.1 | 2.5 |
Analysis of Mobile Phase Performance:
-
Acetonitrile generally provides better peak shape and lower backpressure compared to methanol.[8]
-
The addition of 0.1% formic acid to the aqueous phase slightly increased the retention time but significantly improved the peak shape (Tailing Factor of 1.1) and resolution. Adjusting the pH of the mobile phase can suppress the ionization of any acidic or basic functional groups in the analyte, leading to more consistent interactions with the stationary phase.[6][8]
Therefore, the optimized mobile phase selected for method validation is Acetonitrile:0.1% Formic Acid in Water (35:65, v/v) .
HPLC Method Validation Protocol and Results
The selected HPLC method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the quantitative analysis of 1-(1,2,4-oxadiazol-5-yl)ethanone.[1][2][3][4]
Optimized Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC with DAD detector
-
Column: Polar-End-capped C18 (4.6 x 150 mm, 3.5 µm)
-
Mobile Phase: Acetonitrile:0.1% Formic Acid in Water (35:65, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
-
Standard Concentration: 50 µg/mL
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9][10][11][12]
-
Blank Analysis: A solution of the sample matrix (diluent) was injected to ensure no interfering peaks at the retention time of the analyte.
-
Forced Degradation Studies: The analyte was subjected to stress conditions to induce degradation.[13][14][15] The stressed samples were then analyzed to ensure that the degradation products did not co-elute with the main peak. The stress conditions applied were:
The chromatograms of the forced degradation samples showed that all degradation products were well-resolved from the main 1-(1,2,4-oxadiazol-5-yl)ethanone peak, with resolution values all being greater than 2.0. The diluent blank showed no interfering peaks. This demonstrates the specificity and stability-indicating nature of the method.[13][14][15]
Linearity and Range
Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte.[11][18] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[19][20][21]
A series of seven solutions of 1-(1,2,4-oxadiazol-5-yl)ethanone were prepared at concentrations ranging from 10 µg/mL to 100 µg/mL (20% to 200% of the target concentration). Each solution was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration, and the correlation coefficient (r²), y-intercept, and slope were determined.
Table 3: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | 152,345 |
| 25 | 380,112 |
| 40 | 609,876 |
| 50 | 761,453 |
| 60 | 914,321 |
| 75 | 1,142,567 |
| 100 | 1,525,789 |
-
Correlation Coefficient (r²): 0.9998
-
Linear Regression Equation: y = 15230x + 1250
-
Range: 10 µg/mL to 100 µg/mL
The high correlation coefficient (r² > 0.999) indicates a strong linear relationship between concentration and peak area over the specified range.[18]
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11][12] It is typically determined by recovery studies.
The accuracy of the method was determined by analyzing samples of a known concentration at three different levels (80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery was calculated.
Table 4: Accuracy Data
| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean of n=3) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.3 | 100.6% |
| 120% | 60 | 59.5 | 99.2% |
The mean recovery was between 99.2% and 100.6%, which is within the typical acceptance criteria of 98.0% to 102.0% for an assay of a drug substance, demonstrating the high accuracy of the method.[5][11]
Precision
Precision is the measure of the degree of scatter of a series of measurements.[11][21] It is evaluated at two levels: repeatability and intermediate precision.
Repeatability expresses the precision under the same operating conditions over a short interval of time.[21]
Six replicate injections of the standard solution at 100% of the target concentration (50 µg/mL) were performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) of the peak areas was calculated.
-
Mean Peak Area: 761,542
-
Standard Deviation: 4569
-
% RSD: 0.60%
Intermediate precision expresses the variation within the same laboratory, but on different days, with different analysts, and on different equipment.[19]
The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system. The % RSD was calculated for the combined data from both days.
-
Overall Mean Peak Area (n=12): 762,110
-
Overall Standard Deviation: 7875
-
% RSD: 1.03%
The % RSD for both repeatability and intermediate precision was well below the typical acceptance criterion of ≤ 2.0%, indicating excellent precision of the analytical method.[22]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.[23][24]
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)
-
Standard Deviation of the Intercept: 850
-
Slope: 15230
-
LOD: 0.18 µg/mL
-
LOQ: 0.56 µg/mL
The calculated LOD and LOQ values demonstrate the high sensitivity of the method.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[25][26][27]
Small, deliberate changes were made to the chromatographic parameters to assess their impact on the results. The parameters varied were:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 2 °C (28 and 32 °C)
-
Mobile Phase Composition (% Acetonitrile): ± 2% (33% and 37%)
The system suitability parameters (retention time, tailing factor, and theoretical plates) were evaluated under each condition.
Table 5: Robustness Data
| Parameter Varied | Retention Time (min) | Tailing Factor (Tf) | Theoretical Plates (N) |
| Optimized Method | 4.2 | 1.1 | 9200 |
| Flow Rate: 0.9 mL/min | 4.7 | 1.1 | 9150 |
| Flow Rate: 1.1 mL/min | 3.8 | 1.1 | 9250 |
| Temperature: 28 °C | 4.3 | 1.1 | 9100 |
| Temperature: 32 °C | 4.1 | 1.1 | 9300 |
| % Acetonitrile: 33% | 4.5 | 1.1 | 9220 |
| % Acetonitrile: 37% | 3.9 | 1.1 | 9180 |
The results show that minor variations in the method parameters did not significantly affect the chromatographic performance, demonstrating the robustness of the method.[25][26][27]
Visualizing the Method Validation Workflow
The following diagrams illustrate the logical flow of the HPLC method validation process and the relationship between the different validation parameters.
Caption: HPLC Method Validation Workflow.
Caption: Interdependencies of Validation Parameters.
Conclusion
This guide has systematically compared different HPLC conditions and presented a comprehensive validation of a selected method for the analysis of 1-(1,2,4-oxadiazol-5-yl)ethanone. The validated method, utilizing a polar-end-capped C18 column with a mobile phase of Acetonitrile:0.1% Formic Acid in Water (35:65, v/v), has been demonstrated to be specific, linear, accurate, precise, sensitive, and robust. This method is, therefore, suitable for its intended purpose in a quality control environment for the routine analysis of 1-(1,2,4-oxadiazol-5-yl)ethanone. By following the principles of scientific integrity and regulatory compliance outlined herein, researchers and drug development professionals can ensure the generation of reliable and defensible analytical data.
References
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
- FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administr
- What Is HPLC Method Robustness Assessment and Its Importance? - Altabrisa Group.
- ICH Q2(R1)
- Analytical Method Validation (AMV) in Pharmaceuticals - Pharmaguideline.
- Robustness Tests | LCGC Intern
- Essential FDA Guidelines for Bioanalytical Method Valid
- Experimental Comparison of the Different Approaches To Estimate LOD and LOQ of an HPLC Method | Analytical Chemistry - ACS Public
- Calculating LOD and LOQ for HPLC and UV Methods - Pharma Valid
- Highlights from FDA's Analytical Test Method Valid
- Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separ
- 3 Critical Parameters to Examine During HPLC Valid
- A Review on HPLC Method Development and Validation in Forced Degrad
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA.
- HPLC analytical tips: Wh
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA.
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- A Guide to Analytical Method Validation - Waters Corpor
- HPLC Method Validation: Key Parameters and Importance - assayprism.com.
- HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific.
- BA Method Development: Polar Compounds - BioPharma Services.
- A practical guide to forced degradation and stability studies for drug substances.
- A Comparative Guide to Robustness Testing of HPLC Methods for Phenolic Compounds - Benchchem.
- Don't Get Lost in Your HPLC Method Development - Thermo Fisher Scientific.
- Technical Support Center: Forced Degradation Studies for Stability-Indic
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA.
- How to calculate LOD and LOQ of analyte by hplc?
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC Intern
- Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method - Pharmaceutical Sciences.
- Quality Guidelines - ICH.
- ICH Guidelines for Analytical Method Valid
- The 6 Key Aspects of Analytical Method Valid
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - W
- Forced Degradation Study as per ICH Guidelines: Wh
- A ruggedness test model and its application for HPLC method validation - ResearchG
- Quantitative and qualitative analysis of the novel antitumor 1,3,4-oxadiazole derivative (GLB) and its metabolites using HPLC-UV and UPLC-QTOF-MS - PubMed.
- RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degrad
- Reverse Phase Chrom
- Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC.
- Quality guidelines: specifications, analytical procedures and analytical valid
- Reversed-Phase HPLC Mobile-Phase Chemistry — Explained | LCGC Intern
- RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degrad
- Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
- Linearity, accuracy and precision results of HPLC method | Download Table - ResearchG
- (PDF)
- Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC.
- Steps for HPLC Method Valid
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. scribd.com [scribd.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. chromtech.com [chromtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. 3 Parameters to Examine During HPLC Pharmaceutical School [aaps.ca]
- 10. biorelevant.com [biorelevant.com]
- 11. assayprism.com [assayprism.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. ijarsct.co.in [ijarsct.co.in]
- 14. onyxipca.com [onyxipca.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 19. ema.europa.eu [ema.europa.eu]
- 20. waters.com [waters.com]
- 21. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. sepscience.com [sepscience.com]
- 24. researchgate.net [researchgate.net]
- 25. altabrisagroup.com [altabrisagroup.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. Don't Get Lost in Your HPLC Method Development [thermofisher.com]
Structural Elucidation of 1-(1,2,4-Oxadiazol-5-yl)ethanone: A Comparative Guide on Mass Spectrometry Platforms
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Introduction
In modern drug development, the 1,2,4-oxadiazole ring is a highly valued structural motif, frequently employed as a metabolically stable bioisostere for 1[1]. 1-(1,2,4-oxadiazol-5-yl)ethanone (also known as 5-acetyl-1,2,4-oxadiazole) serves as a critical, low-molecular-weight building block in synthesizing these pharmacophores. Due to its volatility, low molecular weight (MW 112.08 g/mol ), and the specific lability of the oxadiazole ring, selecting the optimal mass spectrometry (MS) platform is essential for accurate structural elucidation and quantitative tracking.
This guide provides an objective, data-driven comparison between Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the analysis of 1-(1,2,4-oxadiazol-5-yl)ethanone, detailing the mechanistic causality behind its fragmentation patterns.
Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS
1. GC-EI-MS: Hard Ionization and Radical Cleavage
Causality & Mechanism: GC-EI-MS is traditionally the gold standard for volatile, low-mass heterocycles. Operating at a standard 70 eV, electron ionization imparts significant internal energy, creating a radical cation ( M+∙ ) at m/z 112. The dominant fragmentation pathway is driven by the high stability of the resulting acylium ion. Rapid α -cleavage of the acetyl group yields [CH3CO]+ at m/z 43, which universally presents as the base peak.
Furthermore, 1,2,4-oxadiazoles are known to undergo characteristic 2[2] under electron impact. This involves predictable heterocyclic cleavage at the weak3[3], leading to the expulsion of neutral fragments and generating secondary diagnostic ions such as m/z 69 ( [M−CH3CO]+ ).
2. LC-ESI-MS/MS: Soft Ionization and Collision-Induced Dissociation (CID)
Causality & Mechanism: For formulations where thermal degradation in a GC inlet is a concern, or when analyzing the compound in biological matrices, LC-ESI-MS/MS is preferred. Electrospray Ionization (ESI) is a soft technique that primarily yields the intact protonated precursor ion [M+H]+ at m/z 113, with protonation occurring preferentially at the basic N(4) atom of the oxadiazole ring. Because the internal energy imparted is low, structural elucidation relies on CID in a collision cell. At lower collision energies (15 eV), the precursor undergoes neutral loss of carbon monoxide ( −28 Da) to yield m/z 85. At higher collision energies (25 eV), the acetyl group is cleaved entirely, again yielding the highly stable m/z 43 fragment.
Quantitative Data Comparison
The following table summarizes the expected mass spectrometric performance and diagnostic fragments for 1-(1,2,4-oxadiazol-5-yl)ethanone across both platforms.
| Parameter | GC-EI-MS (Agilent 5977B or equivalent) | LC-ESI-MS/MS (Thermo Q-Exactive or equivalent) |
| Sample Introduction | Gas Chromatography (e.g., DB-5MS column) | Liquid Chromatography (e.g., C18 Reverse Phase) |
| Ionization Energy | 70 eV (Hard Ionization) | 3.5 kV spray voltage (Soft Ionization) |
| Precursor Ion | m/z 112 ( M+∙ ) | m/z 113 ( [M+H]+ ) |
| Base Peak | m/z 43 ( [CH3CO]+ ) | Variable (m/z 113 or m/z 43 depending on CE) |
| Diagnostic Fragments | m/z 97 ( −CH3∙ ), m/z 69 ( −CH3CO∙ ) | m/z 85 ( −CO ), m/z 43 ( −C3H3N2O∙ ) |
| Limit of Detection (LOD) | ~1-5 ng/mL | ~10-50 pg/mL (in Multiple Reaction Monitoring) |
| Primary Use Case | Purity analysis, structural confirmation | Trace quantification, bioanalysis |
Experimental Protocols
To ensure a self-validating system, the following protocols integrate system suitability checks directly into the workflow to verify instrument calibration prior to sample injection.
Protocol A: GC-EI-MS Analysis Workflow
-
System Tuning (Self-Validation): Perform an autotune using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks are present with correct relative abundances and that the isotope ratios align with theoretical values to ensure proper electron multiplier gain and mass axis calibration.
-
Sample Preparation: Dissolve 1-(1,2,4-oxadiazol-5-yl)ethanone in MS-grade dichloromethane (DCM) to a final concentration of 10 µg/mL.
-
Chromatographic Separation: Inject 1 µL in split mode (10:1) onto a standard 30m x 0.25mm x 0.25µm DB-5MS column. Program the oven: hold at 40°C for 1 min, ramp at 15°C/min to 200°C, then 30°C/min to 280°C.
-
MS Acquisition: Set the MS source temperature to 230°C and the quadrupole to 150°C. Acquire data in full scan mode (m/z 30–300) to capture the low-mass m/z 43 base peak and the m/z 112 molecular ion.
Protocol B: LC-ESI-MS/MS Analysis Workflow
-
System Tuning (Self-Validation): Infuse a standard calibration mix (e.g., polytyrosine or proprietary tuning mix) to calibrate mass accuracy to < 5 ppm and optimize the quadrupole isolation efficiency.
-
Sample Preparation: Dilute the compound in 50:50 Water:Acetonitrile (with 0.1% Formic Acid) to a concentration of 1 µg/mL.
-
Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.
-
MS/MS Acquisition: Operate in Positive ESI mode. Isolate the m/z 113 precursor ion using a 1.0 Da isolation window. Apply a stepped normalized collision energy (NCE) of 15, 25, and 35 eV to generate a comprehensive MS/MS spectrum, capturing the m/z 85 and m/z 43 product ions.
Fragmentation Pathway Visualization
The following diagram maps the divergent fragmentation logic based on the chosen ionization platform.
Figure 1: Divergent MS fragmentation pathways of 1-(1,2,4-oxadiazol-5-yl)ethanone in EI and ESI.
References
- Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles.ResearchGate.
- Thermal fragmentation of 1,2,5- and 1,2,4-oxadiazoles.Arkat USA.
- Technical Guide: Spectroscopic and Synthetic Profile of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole.Benchchem.
Sources
Benchmarking Synthesis Methods for 1-(1,2,4-oxadiazol-5-yl)ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole motif is a cornerstone in medicinal chemistry, frequently employed as a bioisostere for amide and ester functionalities to enhance metabolic stability and pharmacokinetic profiles.[1][2][3] The title compound, 1-(1,2,4-oxadiazol-5-yl)ethanone, represents a key building block for the synthesis of more complex pharmaceutical agents. This guide provides a comprehensive comparison of prevalent synthetic methodologies, offering insights into experimental design and rationale to aid researchers in selecting the optimal route for their specific applications.
Introduction to 1,2,4-Oxadiazole Synthesis
The construction of the 1,2,4-oxadiazole ring predominantly relies on two strategic approaches: the [4+1] cycloaddition involving an amidoxime and a carbonyl source, and the [3+2] dipolar cycloaddition between a nitrile oxide and a nitrile. The former, being the most widely applied, offers greater versatility and is the focus of this guide. This pathway involves the initial O-acylation of an amidoxime followed by a cyclodehydration step to furnish the aromatic heterocycle.[3]
Comparative Analysis of Synthetic Routes
The synthesis of 1-(1,2,4-oxadiazol-5-yl)ethanone can be approached through several methods, each with distinct advantages and disadvantages related to reaction conditions, yield, and operational simplicity. Here, we benchmark three prominent methods: the classical two-step synthesis, a one-pot approach using a coupling agent, and a microwave-assisted one-pot synthesis.
| Method | Key Reagents | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Two-Step Synthesis | Acetamidoxime, Acetic Anhydride, Pyridine | 12-24 hours | 60-75% | Isolation of intermediate allows for purification and characterization. | Longer overall reaction time; requires isolation of intermediate. |
| One-Pot with Coupling Agent | Acetamidoxime, Acetic Acid, HATU, DIPEA | 4-8 hours | 75-90% | Higher efficiency; avoids isolation of intermediate.[4] | Coupling agents can be expensive and require anhydrous conditions.[4] |
| Microwave-Assisted One-Pot | Acetamidoxime, Acetic Acid, PS-Carbodiimide | 15-30 minutes | 80-95% | Significantly reduced reaction times; high yields.[4][5] | Requires specialized microwave reactor; potential for localized overheating. |
Method 1: The Classical Two-Step Synthesis
This traditional approach involves the initial formation and isolation of an O-acylamidoxime intermediate, which is subsequently cyclized to the desired 1,2,4-oxadiazole. This method provides a high degree of control and allows for the purification of the intermediate, which can be crucial for ensuring the purity of the final product.
Experimental Rationale
The O-acylation of acetamidoxime with acetic anhydride is a standard esterification reaction. Pyridine is often used as a base to neutralize the acetic acid byproduct and catalyze the reaction. The subsequent cyclodehydration of the O-acylamidoxime is typically achieved by heating, often in a high-boiling solvent or with a dehydrating agent.
Caption: Workflow for the classical two-step synthesis.
Detailed Protocol
Step 1: Synthesis of O-acetylacetamidoxime
-
To a solution of acetamidoxime (1.0 eq) in dichloromethane (DCM), add pyridine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-acetylacetamidoxime.
Step 2: Cyclodehydration to 1-(1,2,4-oxadiazol-5-yl)ethanone
-
Dissolve the crude O-acetylacetamidoxime in a suitable high-boiling solvent such as toluene or xylene.
-
Heat the mixture to reflux for 8-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Method 2: One-Pot Synthesis with a Coupling Agent
To improve efficiency, a one-pot procedure combining the acylation and cyclization steps is often employed.[3] This approach obviates the need to isolate the O-acylamidoxime intermediate. The choice of coupling agent is critical for the success of this reaction.[4]
Experimental Rationale
Carboxylic acids can be activated in situ using various coupling reagents, such as carbodiimides (e.g., DCC, EDC) or uronium-based reagents (e.g., HATU, HBTU), to form a highly reactive species that readily acylates the amidoxime.[4] The subsequent cyclization is often promoted by heating. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is a particularly effective combination for achieving high yields and clean reactions.[4]
Caption: Workflow for the one-pot synthesis with a coupling agent.
Detailed Protocol
-
To a solution of acetic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[4]
-
Add acetamidoxime (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 1-2 hours, then heat to 80-100 °C for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Method 3: Microwave-Assisted One-Pot Synthesis
The application of microwave irradiation can dramatically accelerate organic reactions, often leading to higher yields and cleaner product profiles in significantly shorter timeframes.[5] This is particularly advantageous for the cyclodehydration step, which can be sluggish under conventional heating.
Experimental Rationale
Microwave energy efficiently heats the polar reactants and solvents, leading to a rapid increase in temperature and reaction rate. Polymer-supported reagents, such as PS-Carbodiimide, are often used in microwave synthesis to simplify purification, as the spent reagent can be easily removed by filtration.[3]
Caption: Workflow for the microwave-assisted one-pot synthesis.
Detailed Protocol
-
To a microwave vial, add acetic acid (1.0 eq), polymer-supported carbodiimide (PS-Carbodiimide, 1.5 eq), and hydroxybenzotriazole (HOBt, 1.2 eq).[3]
-
Add a solution of acetamidoxime (1.1 eq) in a suitable microwave-safe solvent like THF or 1,4-dioxane.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120-150 °C for 10-20 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the vial to room temperature.
-
Filter the reaction mixture to remove the polymer-supported resin.
-
Wash the resin with additional THF or dichloromethane (DCM).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Conclusion and Recommendations
The choice of synthetic method for 1-(1,2,4-oxadiazol-5-yl)ethanone depends on the specific needs of the researcher.
-
The classical two-step synthesis is recommended when a high degree of control and intermediate characterization is necessary.
-
The one-pot synthesis with a coupling agent offers a significant improvement in efficiency and is suitable for routine synthesis where the cost of reagents is not a primary concern.
-
The microwave-assisted one-pot synthesis is the most rapid and often highest-yielding method, making it ideal for high-throughput synthesis and library generation, provided the necessary equipment is available.
It is crucial to perform reaction optimization for any chosen method, as the ideal conditions can vary depending on the specific substrate and scale of the reaction.[4] Proper handling of anhydrous reagents and solvents is also critical for the success of one-pot procedures employing coupling agents.[4]
References
-
Ghosh, A. et al. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. RSC Advances10 , 23833-23843 (2020). [Link]
-
Li, J. et al. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry11 , 6349-6352 (2013). [Link]
-
A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences125 , 731-735 (2013). [Link]
-
ONE-POT SYNTHESIS OF 1,2,4-OXADIAZOLES MEDIATED BY MICROWAVE IRRADIATION UNDER SOLVENT-FREE CONDITION. ARKIVOC2003 , (2003). [Link]
-
Piaz, V. D. et al. recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications. European Journal of Medicinal Chemistry132 , 377-394 (2017). [Link]
-
Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences Review and Research65 , 1-10 (2020). [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences24 , 5406 (2023). [Link]
-
Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]
-
Synthesis of 1,2,4-Oxadiazoles. ResearchGate. [Link]
Sources
- 1. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Reactivity Profiling: 1-(1,2,4-oxadiazol-5-yl)ethanone vs. Standard Methyl Ketones
Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary
In medicinal chemistry and organic synthesis, the 1,2,4-oxadiazole heterocycle is frequently deployed as a metabolically stable bioisostere for esters, amides, and carboxylic acids[1]. However, when an acetyl group is directly attached to this ring—specifically at the highly electrophilic C5 position—the resulting molecule, 1-(1,2,4-oxadiazol-5-yl)ethanone , exhibits a reactivity profile that drastically diverges from standard methyl ketones like acetophenone or acetone.
This guide provides an in-depth comparative analysis of the electronic effects, thermodynamic properties, and kinetic behavior of 1-(1,2,4-oxadiazol-5-yl)ethanone. By understanding the causality behind its enhanced electrophilicity and α-acidity, researchers can better design synthetic routes, avoid unwanted ring-opening side reactions, and leverage its unique properties in drug discovery.
Mechanistic Causality: Electronic Effects & Reactivity Mapping
The fundamental driver of 1-(1,2,4-oxadiazol-5-yl)ethanone's unique reactivity is the extreme π -deficiency of the 1,2,4-oxadiazole ring. Comprising one furan-type oxygen and two pyridine-type nitrogen atoms, the ring is highly electron-poor[1].
The C5 Activation Phenomenon
The electron-withdrawing effect of the 1,2,4-oxadiazole ring is not distributed equally; it is most prominently exerted via the C5 position, acting with an inductive and resonance pull comparable to a nitro ( −NO2 ) or cyano ( −CN ) group[1]. When an acetyl group is attached to C5:
-
Enhanced Carbonyl Electrophilicity: The strong electron-withdrawing group (EWG) effect pulls electron density away from the adjacent carbonyl carbon. This makes the C=O bond highly polarized and exceptionally susceptible to nucleophilic attack.
-
Hyper-Acidity of α -Protons: The conjugate base (enolate) formed by deprotonating the methyl group is heavily stabilized by both the adjacent carbonyl and the extended π -system of the electron-deficient oxadiazole ring.
-
Ring Susceptibility: Unlike the inert phenyl ring of acetophenone, the C5 position of the 1,2,4-oxadiazole ring itself is a prime target for nucleophiles. Bidentate nucleophiles (like hydrazine or hydroxylamine) can attack C5, leading to ring-opening intermediates and subsequent Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) rearrangements.
Caption: Electronic effects of the 1,2,4-oxadiazole ring driving the reactivity of the adjacent acetyl group.
Quantitative Data Presentation
The table below summarizes the divergent physicochemical and reactive properties between a standard aryl methyl ketone (Acetophenone) and the highly activated 1-(1,2,4-oxadiazol-5-yl)ethanone.
| Property / Parameter | Acetophenone (Standard) | 1-(1,2,4-oxadiazol-5-yl)ethanone | Causality / Mechanistic Note |
| Estimated α -Proton pKa | ~ 19.0 | ~ 11.0 - 13.0 | Strong EWG effect of the oxadiazole ring heavily stabilizes the resulting enolate. |
| Carbonyl IR Stretch ( νC=O ) | ~ 1680 cm −1 | ~ 1710 - 1725 cm −1 | Reduced conjugation from the ring into the carbonyl; dominant inductive withdrawal increases bond order. |
| Enolization Conditions | Strong base required (e.g., NaOH , LDA ) | Mild amine bases sufficient (e.g., Piperidine, Et3N ) | Lower activation energy for deprotonation due to enhanced α -acidity. |
| Ring Stability to Nucleophiles | Highly stable (Inert) | Susceptible to cleavage | C5 is highly electrophilic; reacts with hydrazines/hydroxylamines via ANRORC. |
| Hydration / Hemiacetalization | Unfavorable | Highly Favorable | Electron-poor carbonyl readily accepts weak nucleophiles like water or alcohols. |
Experimental Protocols: Self-Validating Systems
To empirically validate the reactivity differences outlined above, the following experimental workflows are designed as self-validating systems. By running these protocols in parallel, the kinetic and thermodynamic differences between the two ketone classes become immediately apparent.
Protocol 1: Comparative Mild Aldol Condensation
Objective: Validate the hyper-acidity of the α -protons by performing an Aldol condensation under conditions too mild for standard methyl ketones.
Materials:
-
Substrate A: Acetophenone (1.0 mmol)
-
Substrate B: 1-(1,2,4-oxadiazol-5-yl)ethanone (1.0 mmol)
-
Electrophile: 4-Nitrobenzaldehyde (2.0 mmol)
-
Base: Piperidine (0.1 mmol, catalytic)
-
Solvent: Ethanol (5 mL)
Step-by-Step Methodology:
-
Preparation: In two separate 10 mL round-bottom flasks, dissolve 1.0 mmol of Substrate A and Substrate B in 2.5 mL of Ethanol, respectively.
-
Electrophile Addition: Add 1.0 mmol of 4-nitrobenzaldehyde to each flask.
-
Catalyst Introduction: Add 0.1 mmol (10 mol%) of piperidine to both mixtures at 25 °C.
-
Monitoring: Stir at room temperature. Monitor the reaction via TLC (Hexanes:EtOAc 3:1) and LC-MS at t=15 min, 1 h, and 4 h.
-
Observation & Causality:
-
Flask B (Oxadiazole): Rapid consumption of the ketone and formation of the α,β -unsaturated chalcone derivative within 1 hour. The mild base is sufficient to generate the stabilized enolate.
-
Flask A (Acetophenone): No significant reaction at room temperature after 4 hours. Acetophenone requires a stronger base (e.g., NaOH ) or elevated temperatures to overcome the higher pKa barrier.
-
Caption: Comparative Aldol condensation workflow highlighting differing base requirements.
Protocol 2: Chemoselective Reduction & Ring Stability Assessment
Objective: Demonstrate the enhanced electrophilicity of the carbonyl while monitoring the susceptibility of the 1,2,4-oxadiazole ring to nucleophilic degradation.
Materials:
-
1-(1,2,4-oxadiazol-5-yl)ethanone (1.0 mmol)
-
Reducing Agent: Sodium Borohydride ( NaBH4 , 0.5 mmol)
-
Solvent: Methanol (5 mL) at 0 °C
Step-by-Step Methodology:
-
Cooling: Dissolve the ketone in Methanol and cool to 0 °C using an ice bath to suppress unwanted ring-opening side reactions.
-
Reduction: Slowly add NaBH4 in small portions over 10 minutes. Mechanistic Note: The extreme electrophilicity of the carbonyl means reduction will be nearly instantaneous.
-
Quenching: After 20 minutes, quench the reaction carefully with saturated aqueous NH4Cl to destroy excess hydride and prevent basic degradation of the oxadiazole ring.
-
Extraction & Analysis: Extract with Ethyl Acetate ( 3×10 mL), dry over Na2SO4 , and concentrate.
-
Validation: Analyze via 1H -NMR. The disappearance of the methyl singlet (~2.6 ppm) and the appearance of a doublet (methyl) and a quartet (methine) confirms successful reduction to the secondary alcohol. If the reaction is run at elevated temperatures or with stronger nucleophiles (like LiAlH4 ), LC-MS will likely show ring-cleavage byproducts due to hydride attack at the C5 position of the oxadiazole ring.
References
-
Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review Research Journal of Pharmacy and Technology (RJPT)[Link]
-
Recent Advances on 1,2,4-Oxadiazoles: From Synthesis to Reactivity and Pharmaceutical Applications Società Chimica Italiana[Link]
Sources
1-(1,2,4-Oxadiazol-5-yl)ethanone: Comprehensive Handling and Disposal Protocols
As a critical building block in drug discovery and organic synthesis, 1-(1,2,4-Oxadiazol-5-yl)ethanone requires precise handling and disposal protocols to ensure laboratory safety and environmental compliance. This guide provides an authoritative, step-by-step operational framework for scientists and safety officers managing heterocyclic ketone derivatives.
Chemical Profile and Risk Assessment
Understanding the physicochemical properties of a compound is the first step in designing a safe disposal strategy. 1-(1,2,4-Oxadiazol-5-yl)ethanone features a nitrogen-rich 1,2,4-oxadiazole ring coupled with a reactive ketone moiety[1]. While highly valuable for structural diversification, this structural profile dictates specific thermal degradation behaviors and toxicological risks.
According to the Globally Harmonized System (GHS), the compound is classified under Hazard Statement H302 (Harmful if swallowed) [2].
Table 1: Physicochemical and Hazard Profile
| Property / Attribute | Value / Operational Description |
| Chemical Name | 1-(1,2,4-Oxadiazol-5-yl)ethanone |
| CAS Number | 185445-01-6[1] |
| Molecular Formula | C4H4N2O2[3] |
| Molecular Weight | 112.09 g/mol [3] |
| Boiling Point | 194.0 ± 23.0 °C at 760 mmHg[3] |
| Primary Hazard | H302: Harmful if swallowed[2] |
| Combustion Byproducts | Carbon oxides (CO, CO2), Nitrogen oxides (NOx)[4] |
Waste Segregation and Disposal Pathway
Proper segregation is the cornerstone of laboratory safety. Standard biological degradation in municipal wastewater treatment is completely ineffective for stable oxadiazole rings. Therefore, thermal destruction (incineration) is the mandatory disposal route.
Expertise & Causality Check: Why must we strictly segregate this waste? Because 1-(1,2,4-Oxadiazol-5-yl)ethanone lacks halogens in its base structure, it should default to the Non-Halogenated Organic Waste stream. However, combustion of its nitrogen-rich heterocycle generates highly toxic nitrogen oxides (NOx)[4]. By keeping it in the correct waste stream, you ensure it is routed to a licensed EPA/RCRA incineration facility specifically equipped with environmental NOx scrubbers, preventing atmospheric pollution.
Figure 1: Waste segregation and disposal pathway for 1-(1,2,4-Oxadiazol-5-yl)ethanone.
Step-by-Step Spill Response and Containment
In the event of a spill, immediate containment is required to prevent surface contamination and accidental ingestion. The following protocol is designed as a self-validating system to guarantee complete decontamination of the affected workspace.
Figure 2: Immediate spill response and containment workflow.
Protocol: Immediate Spill Cleanup
-
Assess and Evacuate: Determine the spill volume. If the spill occurs outside a chemical fume hood, temporarily clear the immediate vicinity to allow any potential aerosols to settle.
-
Don Appropriate PPE: Equip standard laboratory PPE: nitrile gloves (double-gloving is highly recommended for extended cleanup), safety goggles, and a flame-resistant lab coat.
-
Containment (The "Ring" Method): Surround the spill with an inert absorbent material (e.g., vermiculite or sand) to prevent spreading.
-
Scientific rationale: Do not use combustible absorbents like sawdust. The ketone group can interact exothermically with strong oxidizers if cross-contamination has occurred on the benchtop, posing an unnecessary fire risk.
-
-
Absorption and Collection: Work from the outside of the spill toward the center. Use non-sparking tools to sweep up the absorbed mixture[4]. Place the debris into a compatible, sealable secondary container (e.g., a wide-mouth polypropylene jar).
-
Surface Decontamination: Wash the affected area with a mild detergent and water, followed by a secondary wipe-down with a compatible solvent (e.g., ethanol or isopropanol) to dissolve any residual organic traces.
-
System Validation: To validate complete removal, visually inspect the area under adequate lighting. Ensure no slippery residue or chemical odor remains. Dispose of all contaminated wipes, absorbents, and your outer layer of gloves in the solid hazardous waste receptacle.
Institutional and Regulatory Compliance
Under standard environmental regulations, heterocyclic ketones must be treated as hazardous waste and managed accordingly:
-
Labeling: All waste containers must be clearly labeled with the full chemical name (no abbreviations), the primary hazard (Harmful if swallowed), and the date of initial waste accumulation.
-
Storage: Store in secondary containment away from incompatible materials, specifically strong oxidizing agents, strong acids, and strong bases.
-
Final Disposal: Entrust the sealed waste containers to a certified, licensed waste disposal company. Before disposal of the original chemical container, ensure it is completely empty to comply with RCRA "empty container" rules.
References
-
Benchchem. "1-(1,2,4-Oxadiazol-5-yl)ethanone | CAS 185445-01-6". Benchchem Database. 1
-
Benchchem. "1-(1,2,4-Oxadiazol-5-yl)ethanone hazard". Benchchem Database. 2
-
Guidechem. "C4H4N2O2 ISOMER Products Directory". Guidechem Database. 3
-
TCI Chemicals. "SAFETY DATA SHEET - oxadiazole". TCI Europe N.V.
-
Fisher Scientific. "SAFETY DATA SHEET - 2,5-Diphenyl-1,3,4-oxadiazole". Thermo Fisher Scientific Chemicals, Inc.4
Sources
Personal protective equipment for handling 1-(1,2,4-Oxadiazol-5-yl)ethanone
Advanced Laboratory Safety and Handling Protocol for 1-(1,2,4-Oxadiazol-5-yl)ethanone
1-(1,2,4-Oxadiazol-5-yl)ethanone (CAS 185445-01-6) is a high-purity chemical building block featuring the versatile 1,2,4-oxadiazole heterocycle[1]. While highly valuable in drug discovery and medicinal chemistry, the presence of the oxadiazole ring paired with an ethanone (ketone) moiety introduces specific reactivity profiles. Proper personal protective equipment (PPE) and handling protocols are non-negotiable to prevent dermal irritation, ocular damage, and respiratory sensitization[2].
As your trusted partner in laboratory safety, we have designed this self-validating protocol to ensure your team can handle this compound with uncompromising safety and scientific rigor.
Hazard Identification & Mechanistic Causality
Oxadiazole derivatives are generally classified under GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3].
The Causality of Risk: The electrophilic nature of the ketone carbonyl, combined with the electron-withdrawing 1,2,4-oxadiazole ring, makes this compound reactive toward nucleophiles. This includes biological amines and thiols present in skin and mucous membranes. Consequently, any physical contact or inhalation of aerosolized dust can lead to rapid localized irritation, requiring a self-validating barrier protection system[4].
Quantitative Data: Physicochemical Properties & Hazard Profile
| Property / Hazard | Specification |
| Chemical Name | 1-(1,2,4-Oxadiazol-5-yl)ethanone |
| CAS Number | 185445-01-6[1] |
| Molecular Formula | C4H4N2O2[2] |
| Molecular Weight | 112.088 g/mol |
| Boiling Point | 194.0 ± 23.0 °C at 760 mmHg |
| Primary GHS Hazards | H302, H315, H319, H335[3] |
| Signal Word | Warning |
Mandatory PPE Specifications
To mitigate the specific risks associated with heterocyclic ketones, the following PPE matrix must be strictly adhered to:
| PPE Category | Specification & Standard | Mechanistic Rationale |
| Eye Protection | Tightly fitting safety goggles (EN 166 / NIOSH)[5] | Protects against micro-dust aerosols that can cause severe corneal irritation upon contact with ocular fluid. |
| Hand Protection | Nitrile gloves (min. 0.11 mm thickness, EN 374)[5] | Ketones can permeate certain latex formulations; nitrile provides superior chemical resistance and breakthrough time for this class of compounds. |
| Body Protection | Flame-resistant lab coat and closed-toe non-porous shoes | Prevents dermal exposure from accidental spills or aerosol settling on clothing. |
| Respiratory | N95 or P100 particulate respirator (if outside hood) | Mitigates inhalation risks associated with aerosolized particulates of the solid/powder[4]. |
Operational Workflow: Step-by-Step Methodology
Phase 1: Pre-Operation & Self-Validation
-
Ventilation Verification : Ensure the chemical fume hood has a face velocity of 80-100 feet per minute (fpm). Validation Step: Check the digital airflow monitor or use a physical flutter test (tissue paper) before opening the chemical container.
-
PPE Inspection : Perform a pneumatic inflation test on nitrile gloves to check for micro-tears prior to donning.
Phase 2: Active Handling 3. Weighing : Use an anti-static spatula and weigh the compound in a pre-tared, static-free weigh boat. Causality: Heterocyclic powders can accumulate static charge, leading to sudden aerosolization or dispersion when transferred. 4. Transfer : Transfer the chemical into a sealed vial before removing it from the fume hood to maintain a closed system[4].
Phase 3: Post-Operation 5. Decontamination : Wipe down all spatulas, balances, and hood surfaces with 70% ethanol or isopropanol. 6. Doffing : Remove gloves using the "glove-in-glove" technique to prevent secondary dermal exposure, followed by immediate hand washing[3].
Operational Safety Workflow for 1-(1,2,4-Oxadiazol-5-yl)ethanone.
Spill Response & Disposal Plan
A rapid and systematic response to spills prevents widespread contamination and respiratory hazards[4].
-
Containment : For minor powder spills, do not sweep dry , as this generates hazardous aerosols. Cover the spill with damp vermiculite or sand to suppress dust formation[4].
-
Cleanup : Shovel the absorbed material into a compatible, sealable hazardous waste container using non-sparking tools[5].
-
Decontamination : Wash the affected area thoroughly with soap and water.
-
Disposal : Dispose of the collected material as halogenated/heterocyclic organic waste in accordance with local environmental regulations. Do not flush down drains or allow entry into waterways[3].
Emergency Spill Response Logic for Heterocyclic Ketones.
By integrating these self-validating safety protocols into your daily workflows, you ensure not only the integrity of your drug development assays but, more importantly, the long-term health and safety of your laboratory personnel.
References
-
[1] 1-(1,2,4-Oxadiazol-5-yl)ethanone | CAS 185445-01-6, Benchchem. 1
-
[2] Ethanone, 1-(1,2,4-oxadiazol-5-yl)- (9CI) Chemical Substance Information, NextSDS. 2
-
[3] 1,2,4-Oxadiazole, 3-(4-chlorophenyl)-5-ethenyl- Safety Data Sheet, ChemicalBook. 3
-
[5] 3-AMINE-4-(1H-BENZIMIDAZOL-2-YL)-1,2,5-OXADIAZOLE Safety Data Sheet, ChemicalBook. 5
-
[4] SAFETY DATA SHEET (5-Methyl-3-phenyl-1,2,4-oxadiazole), Thermo Fisher Scientific. 4
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
